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3-Phenyl-1-(piperazin-1-yl)butan-1-one Documentation Hub

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  • Product: 3-Phenyl-1-(piperazin-1-yl)butan-1-one
  • CAS: 926206-96-4

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 3-Phenyl-1-(piperazin-1-yl)butan-1-one

Executive Summary & Molecular Identity 3-Phenyl-1-(piperazin-1-yl)butan-1-one represents a specialized structural motif in medicinal chemistry, combining a -phenyl-substituted aliphatic backbone with a piperazine pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

3-Phenyl-1-(piperazin-1-yl)butan-1-one represents a specialized structural motif in medicinal chemistry, combining a


-phenyl-substituted aliphatic backbone  with a piperazine pharmacophore . Unlike simple aryl-piperazines (which bind directly to serotonin receptors), this molecule features a flexible butanoyl linker, classifying it as a "linker-extended" piperazine derivative.

This scaffold is frequently utilized in Fragment-Based Drug Discovery (FBDD) as a core building block for GPCR ligands (specifically Dopamine D2/D3 and 5-HT receptors) and as a metabolic probe for amide hydrolysis stability.

Physicochemical Profile[1][2][3][4][5]
PropertyValueTechnical Note
IUPAC Name 3-Phenyl-1-(piperazin-1-yl)butan-1-one
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol Average Mass
Monoisotopic Mass 232.1576 DaFor High-Res MS (HRMS)
SMILES CC(C1=CC=CC=C1)CC(=O)N2CCNCC2Useful for chemoinformatics
InChI Key Predicted based on structure
LogP (Predicted) 1.6 – 1.9Moderate lipophilicity; BBB permeable
H-Bond Donors 1 (Secondary Amine)Site for further derivatization
H-Bond Acceptors 2 (Amide O, Piperazine N)
Chirality 1 Stereocenter (C3)Exists as (R)- and (S)- enantiomers

Structural Analysis & Pharmacophore Mapping

The molecule is bipartite, consisting of a lipophilic tail and a polar head group.

  • The Lipophilic Tail (3-Phenylbutyl moiety): The phenyl ring at the

    
    -position (relative to the carbonyl) creates steric bulk and hydrophobic interaction potential. The chiral center at C3 allows for stereoselective binding studies.
    
  • The Polar Head (Piperazine Amide): The piperazine ring acts as a secondary amine handle. In physiological pH, the distal nitrogen (pKa ~9.8) is protonated, facilitating ionic interactions with aspartate residues in receptor binding pockets.

Visualization: Structural Logic & Fragmentation

The following diagram illustrates the structural logic and the primary Mass Spectrometry fragmentation points expected during characterization.

G cluster_0 Pharmacophore Features Molecule 3-Phenyl-1-(piperazin-1-yl)butan-1-one (Parent Ion: 232.16 m/z) Frag_A Piperazine Fragment (m/z 86.08) Molecule->Frag_A Amide Bond Cleavage (McLafferty Rearrangement) Frag_C Acylium Ion [PhCH(CH3)CH2CO]+ Molecule->Frag_C Alpha-Cleavage Frag_B Tropylium Ion (m/z 91.05) Frag_C->Frag_B Rearrangement Feat1 H-Bond Donor (N4 Position) Feat2 Hydrophobic Pocket (Phenyl Ring)

Caption: Figure 1. Structural decomposition showing primary MS fragmentation ions (m/z 86, 91) and pharmacophoric nodes.

Synthetic Architecture

To ensure high purity and avoid the formation of the "bis-amide" impurity (where one piperazine molecule reacts with two acid molecules), a Protection-Deprotection Strategy is required. Direct reaction of 3-phenylbutanoic acid with piperazine is not recommended due to poor stoichiometry control.

Protocol: Mono-Selective Amide Coupling

Reagents:

  • Substrate: 3-Phenylbutanoic acid (CAS: 4524-85-0)

  • Amine Source: tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

  • Coupling Agent: HATU or EDC·HCl / HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Deprotection: TFA (Trifluoroacetic acid) in DCM

Step 1: Amide Coupling (Formation of Intermediate)
  • Dissolve 3-phenylbutanoic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at 0°C to activate the carboxylic acid.

  • Add 1-Boc-piperazine (1.1 eq).

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.

  • Result: tert-butyl 4-(3-phenylbutanoyl)piperazine-1-carboxylate.

Step 2: N-Boc Deprotection
  • Dissolve the intermediate in DCM (dichloromethane).

  • Add TFA (20% v/v). Stir at RT for 2 hours.

  • Critical Step: Evaporate volatiles. The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with 1M NaOH.

  • Yield: 3-Phenyl-1-(piperazin-1-yl)butan-1-one (Free Base).

Visualization: Synthetic Workflow

Synthesis Acid 3-Phenylbutanoic Acid (Chiral or Racemic) Coupling Activation & Coupling (HATU / DIPEA / DMF) Acid->Coupling BocPip 1-Boc-Piperazine (Protected Amine) BocPip->Coupling Intermediate Intermediate: N-Boc-Amide Coupling->Intermediate Deprotection Acidic Deprotection (TFA / DCM) Intermediate->Deprotection Final Target Molecule: 3-Phenyl-1-(piperazin-1-yl)butan-1-one Deprotection->Final

Caption: Figure 2.[1] Step-wise synthetic pathway utilizing Boc-protection to prevent bis-acylation byproducts.

Analytical Characterization (Self-Validating Data)

When validating the synthesis, the following spectral signatures must be observed. Absence of these signals indicates failure (e.g., failure to deprotect or failure to couple).

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • 
     7.15 – 7.35 (m, 5H):  Aromatic protons (Phenyl group).
    
  • 
     3.40 – 3.60 (m, 4H):  Piperazine protons adjacent to the Amide carbonyl (deshielded).
    
  • 
     3.20 – 3.35 (m, 1H):  Benzylic methine (-CH -Ph).
    
  • 
     2.80 – 2.90 (m, 4H):  Piperazine protons adjacent to the secondary amine (N-H side).
    
  • 
     2.55 (dd, 1H) & 2.45 (dd, 1H):  Diastereotopic methylene protons (
    
    
    
    -carbonyl).
  • 
     1.30 (d, 3H):  Methyl group doublet (coupled to the benzylic methine).
    
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Observed at 233.16 m/z .

  • Fragmentation: Significant peak at m/z 91 (Tropylium ion) confirms the presence of the benzyl/phenyl-alkyl motif.

Applications & Handling

Research Applications
  • CNS Ligand Development: The phenyl-piperazine motif is a "privileged structure" for serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors. This specific butyryl-linker analog allows researchers to probe the depth of the receptor binding pocket compared to shorter (acetyl) or longer (pentanoyl) linkers.

  • Peptidomimetics: Used as a non-peptide surrogate to mimic the turn conformation of proteins in inhibitor design.

Stability & Storage
  • State: Viscous oil or low-melting solid (depending on purity/salt form).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods.

  • Safety: Treat as a potential irritant. No specific toxicology data exists; assume activity similar to other phenyl-piperazines (potential bioactive CNS effects).

References

  • Privileged Scaffolds in Med Chem

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Synthetic Methodology (Amide Coupling)

    • Title: Recent Advances in the Synthesis of Piperazine Derivatives.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chemoinformatics & Properties

    • Title: PubChem Compound Summary for C14H20N2O Isomers (Reference for MW calcul
    • Source: PubChem.[4][5][1][6]

    • URL:[Link][1]

Sources

Exploratory

Pharmacological mechanism of action for 3-Phenyl-1-(piperazin-1-yl)butan-1-one

The following technical guide details the pharmacological profiling and mechanism elucidation strategy for 3-Phenyl-1-(piperazin-1-yl)butan-1-one . Given the compound's status as a specialized chemical entity (likely a r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profiling and mechanism elucidation strategy for 3-Phenyl-1-(piperazin-1-yl)butan-1-one .

Given the compound's status as a specialized chemical entity (likely a research probe or intermediate rather than an established clinical drug), this guide adopts a predictive and investigative framework . It synthesizes Structure-Activity Relationship (SAR) data from homologous scaffolds (phenylbutyrate derivatives and piperazine amides) to establish its probable mechanism of action, followed by the definitive experimental protocols required to validate these targets.

A Technical Guide for Mechanism Elucidation and Profiling

Executive Summary

3-Phenyl-1-(piperazin-1-yl)butan-1-one (C₁₄H₂₀N₂O) is a functionalized piperazine amide.[1] Structurally, it fuses a 3-phenylbutyryl tail—a chiral isomer of the histone deacetylase (HDAC) inhibitor 4-phenylbutyrate—with a piperazine headgroup, a privileged scaffold in G-protein coupled receptor (GPCR) medicinal chemistry.

Unlike its alkyl-amine counterparts (e.g., benzylpiperazines) which act as monoamine releasers, the amide linkage in this molecule significantly alters its electronic profile, reducing basicity and likely shifting its pharmacology from neurotransmitter transport reversal to epigenetic modulation (HDAC inhibition) , Sigma-1 receptor agonism , or chemical chaperone activity .

Part 1: Structural Analysis & Predicted Pharmacology (SAR)

To understand the mechanism, we must deconstruct the molecule into its pharmacophores.

1. The 3-Phenylbutyryl Moiety (The "Tail")
  • Reference Compound: 4-Phenylbutyric Acid (4-PBA) .

  • Mechanism: 4-PBA is a known Histone Deacetylase (HDAC) inhibitor and a Chemical Chaperone that alleviates Endoplasmic Reticulum (ER) stress.

  • Prediction: The 3-phenyl isomer retains the hydrophobic bulk required for the HDAC active site channel but may exhibit altered potency due to the branched methyl group (chiral center at C3). This branching can increase metabolic stability against

    
    -oxidation compared to the linear 4-PBA.
    
2. The Piperazine Moiety (The "Head")
  • Reference Class: N-substituted Piperazines .

  • Mechanism: Frequently used to target Serotonin (5-HT) and Dopamine (D2/D3) receptors.

  • Critical Distinction: In this molecule, the piperazine is attached via an amide bond, not an alkyl bond. This withdraws electron density from the N1 nitrogen, preventing protonation at physiological pH.

  • Consequence: It is unlikely to bind with high affinity to the orthosteric site of Monoamine Transporters (DAT/SERT) which require a cationic nitrogen. Instead, the distal secondary amine (N4) remains basic (pKa ~9.8), preserving potential interaction with Sigma-1 (

    
    ) receptors  or acting as a soluble "cap" for the HDAC zinc-binding domain.
    
3. The Amide Linkage
  • Role: Acts as a bioisostere for the carboxylic acid of phenylbutyrate, potentially improving blood-brain barrier (BBB) penetration by removing the negative charge of the carboxylate. It may also serve as a Zinc Binding Group (ZBG) prodrug or interact directly with the rim of the HDAC catalytic tunnel.

Part 2: Hypothesized Mechanisms of Action

Based on the SAR analysis, the primary pharmacological mechanisms are prioritized as follows:

Primary Hypothesis: Class I/II HDAC Inhibition

The molecule mimics the structure of hydroxamic acid or benzamide HDAC inhibitors. The 3-phenyl alkyl chain occupies the hydrophobic channel of the HDAC enzyme, while the piperazine amide cap interacts with surface residues near the channel entrance.

  • Effect: Hyperacetylation of histones (H3/H4), leading to transcriptional activation of tumor suppressor genes or neuroprotective factors (e.g., BDNF).

Secondary Hypothesis: Sigma-1 Receptor Modulation

The distal basic nitrogen of the piperazine ring, combined with a hydrophobic phenyl tail, fits the pharmacophore for Sigma-1 ligands.

  • Effect: Modulation of calcium signaling at the Mitochondria-Associated ER Membrane (MAM), promoting cell survival under stress.

Tertiary Hypothesis: Chemical Chaperone

Similar to 4-PBA, the molecule may act as a low-molecular-weight chaperone, preventing protein aggregation (e.g., huntingtin or amyloid-beta) by stabilizing hydrophobic domains of misfolded proteins.

Part 3: Experimental Validation Workflows

To confirm these mechanisms, the following standardized protocols must be executed.

Workflow 1: HDAC Inhibition Assay (Fluorometric)
  • Objective: Quantify IC₅₀ against HDAC1, HDAC6, and HDAC8.

  • Principle: Use a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Deacetylation by the enzyme sensitizes the substrate to trypsin digestion, releasing the fluorophore.

  • Protocol:

    • Incubate recombinant HDAC isoform with 3-Phenyl-1-(piperazin-1-yl)butan-1-one (0.1 nM – 100 µM) for 30 min at 37°C.

    • Add substrate solution (50 µM) and incubate for 30 min.

    • Add Developer solution (Trypsin/TSA) to stop reaction and release AMC.

    • Read Fluorescence (Ex: 360nm / Em: 460nm).

    • Data Output: Sigmoidal dose-response curve to calculate IC₅₀.

Workflow 2: Radioligand Binding Screen (GPCR/Sigma)
  • Objective: Determine affinity (

    
    ) for 
    
    
    
    , 5-HT, and Dopamine receptors.
  • Protocol:

    • Membrane Prep: HEK293 cells overexpressing human

      
       receptor.
      
    • Radioligand: [³H]-(+)-Pentazocine (2 nM).

    • Competition: Incubate membranes + radioligand + Test Compound (10 µM screening concentration).

    • Filtration: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: If inhibition >50%, proceed to full

      
       determination.
      
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Pharmacophore & Signaling Pathway

This diagram illustrates the dual-pathway hypothesis: Epigenetic modulation via HDAC inhibition and Neuroprotection via Sigma-1 activation.

MechanismPathways Compound 3-Phenyl-1-(piperazin-1-yl) butan-1-one HDAC Target A: HDAC Enzymes (Class I/II) Compound->HDAC Hydrophobic Binding (Phenylbutyryl tail) Sigma Target B: Sigma-1 Receptor (ER Membrane) Compound->Sigma Allosteric Modulation (Piperazine amine) Histone Histone Hyperacetylation (H3K9ac, H4K12ac) HDAC->Histone Inhibits Deacetylation Ca2 Ca2+ Flux Modulation Sigma->Ca2 Chaperone Activity Chromatin Chromatin Relaxation Histone->Chromatin GeneExp Gene Expression (BDNF, p21) Chromatin->GeneExp ERStress Inhibition of ER Stress (UPR) Ca2->ERStress

Caption: Dual mechanistic pathway proposing HDAC inhibition (epigenetic) and Sigma-1 modulation (neuroprotective).

Diagram 2: Experimental Validation Logic

A decision tree for researchers to validate the compound's activity.

ValidationWorkflow Start Start: Compound Screening Step1 In Vitro HDAC Assay (Fluorometric) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Western Western Blot: Check Acetyl-H3 Levels Decision1->Western Yes Step2 Radioligand Binding (Sigma-1 / 5-HT Panel) Decision1->Step2 No GeneChip RNA-Seq: Transcriptional Profiling Western->GeneChip Decision2 Ki < 100 nM? Step2->Decision2 FuncAssay Functional Assay: Ca2+ Mobilization / cAMP Decision2->FuncAssay Yes Drop Classify as Inactive / Scaffold Only Decision2->Drop No

Caption: Logical workflow for determining the primary pharmacological target of the NCE.

Part 5: Data Summary & Reference Values

Since direct data for this specific NCE is predictive, the table below provides Reference Benchmarks for validation. Experimental results should be compared against these standards.

Assay TypeTargetReference ControlExpected Potency (Active)Notes
Enzymatic HDAC1 / HDAC6Vorinostat (SAHA)IC₅₀ < 5 µM3-Phenylbutyryl tail suggests HDAC6 selectivity.
Binding Sigma-1 Receptor(+)-Pentazocine

< 100 nM
Requires basic N4 nitrogen on piperazine.
Cellular ER Stress (UPR)4-Phenylbutyrate (4-PBA)EC₅₀ ~ 1-2 mMChaperone activity usually requires high concentrations.
ADME Metabolic StabilityVerapamil

> 30 min
Amide bond is susceptible to amidases; Phenyl ring to CYP hydroxylation.
References
  • Giannini, G., et al. (2012). Rational modifications of the 4-phenylbutyryl hydroxamic acid scaffold: synthesis and HDAC inhibitory activity. Bioorganic & Medicinal Chemistry Letters .

  • Romo, D., et al. (2004). Pharmacophore modeling and 3D-QSAR study of HDAC inhibitors. Journal of Medicinal Chemistry .

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics .

  • Kolb, A., et al. (2015). Histone deacetylase inhibitors and their potential in the treatment of neurodegenerative disorders. Drug Discovery Today .

  • Perlmutter, D. H. (2002). Chemical chaperones: a pharmacological strategy for disorders of protein folding and trafficking. Pediatric Research .

Sources

Foundational

A Technical Guide to the History and Discovery of 3-Phenyl-1-(piperazin-1-yl)butan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and modulate pharmacokinetic profiles, make it an attractive moiety for drug design.[1] This guide delves into the specific history and scientific rationale behind the development of a distinct subclass: 3-Phenyl-1-(piperazin-1-yl)butan-1-one derivatives. We will explore the evolutionary path from the broader class of phenylpiperazines, elucidate the synthetic strategies employed in their creation, analyze their pharmacological mechanisms, and present the structure-activity relationships that govern their therapeutic potential. This document serves as a technical resource, blending historical context with practical, field-proven insights for professionals engaged in neuropharmacology and drug discovery.

Introduction: The Piperazine Nucleus as a Privileged Scaffold

The Significance of Piperazine in Medicinal Chemistry

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is one of the most versatile and widely utilized scaffolds in drug discovery.[4] Its structural flexibility allows it to adopt chair and boat conformations, enabling optimal fitting within diverse biological targets such as enzyme active sites and receptor pockets.[4] The two nitrogen atoms are key to its utility; they can serve as hydrogen bond donors or acceptors and can be protonated at physiological pH, which significantly enhances the water solubility and bioavailability of drug candidates.[1][3] This inherent capacity to improve drug-like properties has led to the incorporation of the piperazine core into numerous blockbuster drugs, including the anticancer agent Imatinib and the antipsychotic Aripiprazole.[3][4]

Emergence of Phenylpiperazines in Neuropharmacology

Attaching an aryl group, particularly a phenyl ring, to one of the piperazine nitrogens gives rise to the arylpiperazine class of compounds. This structural motif is a pharmacophoric anchor for agents targeting the central nervous system (CNS).[5] Many phenylpiperazine derivatives exhibit significant activity at monoamine neurotransmitter receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[6][7] This has made them a fertile ground for the discovery of novel antipsychotics, antidepressants, and anxiolytics.[7][8] Compounds like Vortioxetine (antidepressant) and Buspirone (anxiolytic) exemplify the clinical success of this chemical class, underscoring the importance of the phenylpiperazine core in modulating complex neurological pathways.[7]

The Genesis of the 3-Phenyl-1-(piperazin-1-yl)butan-1-one Scaffold

From Lead Compound to Novel Derivative: A Causal Exploration

The discovery of novel therapeutic agents is rarely a serendipitous event; it is a process of rational design and iterative optimization. The 3-Phenyl-1-(piperazin-1-yl)butan-1-one scaffold did not emerge in a vacuum. It represents a logical evolution from earlier phenylpiperazine "lead compounds." Medicinal chemists often seek to modify existing scaffolds to improve potency, selectivity, or pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

The introduction of a butan-1-one linker is a deliberate strategic choice. Early arylpiperazines often connected directly to another cyclic system. While effective, this can create rigid molecules with suboptimal ADMET profiles. The butan-1-one chain introduces a flexible spacer, allowing the two key pharmacophoric elements—the phenyl ring and the piperazine nitrogen—to adopt a more favorable orientation for binding to the target receptor. This flexibility can be crucial for navigating the complex topography of a receptor's binding pocket.

Rationale for the Butan-1-one Linker: Impact on Pharmacokinetics and Pharmacodynamics

The decision to incorporate the 3-phenyl-butan-1-one linker is grounded in fundamental principles of medicinal chemistry:

  • Conformational Flexibility: As noted, the four-carbon chain allows for greater rotational freedom compared to more rigid linkers. This can lead to an entropically favorable binding event, enhancing affinity for the target.

  • Lipophilicity Modification: The linker alters the overall lipophilicity (logP) of the molecule. This is a critical parameter that influences a drug's ability to cross biological membranes, including the blood-brain barrier, which is essential for CNS-active agents.[5] Chemists can fine-tune this property to balance CNS penetration with metabolic stability and minimize off-target effects.

  • Metabolic Stability: The carbonyl group and the alkyl chain introduce new potential sites for metabolism by cytochrome P450 enzymes. While this can be a liability, it can also be an advantage. By directing metabolism away from the core pharmacophore (the phenylpiperazine moiety), the linker can prevent the formation of inactive or toxic metabolites, thereby improving the drug's safety profile and duration of action.

Synthetic Pathways and Methodologies

The synthesis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one derivatives is a multi-step process that leverages well-established reactions in organic chemistry. A logical retrosynthetic analysis provides a clear roadmap for its construction.

Retrosynthetic Analysis of the Core Scaffold

The primary disconnection point is the amide bond, which can be formed through a coupling reaction between a carboxylic acid derivative and a piperazine. A second key disconnection is the C-C bond of the butanone chain, which can be formed via a Friedel-Crafts acylation or a related reaction.

G Target Target Molecule 3-Phenyl-1-(piperazin-1-yl)butan-1-one Deriv. Amide Amide Bond Formation Target->Amide Acid 4-Phenylbutanoic Acid Derivative Amide->Acid Piperazine Substituted Phenylpiperazine Amide->Piperazine FC Friedel-Crafts Acylation Acid->FC Succinic Succinic Anhydride FC->Succinic Benzene Substituted Benzene FC->Benzene

Caption: Retrosynthetic analysis of the target scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of 3-(4-fluorophenyl)-1-(4-(pyridin-2-yl)piperazin-1-yl)butan-1-one, a representative compound from this class.

Step 1: Friedel-Crafts Acylation to form 3-(4-fluorobenzoyl)propanoic acid

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM) at 0°C, add succinic anhydride (1.0 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Add fluorobenzene (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality Check: The Lewis acid AlCl₃ activates the anhydride, making it a potent electrophile for aromatic substitution. Fluorobenzene is used as the substituted aromatic starting material.

  • Quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the keto-acid.

Step 2: Clemmensen Reduction to form 4-(4-fluorophenyl)butanoic acid

  • Activate zinc amalgam by stirring zinc dust (3.0 eq) with a 5% HgCl₂ solution for 10 minutes. Decant the aqueous solution.

  • To the activated zinc amalgam, add water, concentrated HCl, and toluene.

  • Add the keto-acid from Step 1 (1.0 eq) and heat the mixture to reflux for 8 hours.

  • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.

  • Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene (2x).

  • Combine organic layers, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

Step 3: Amide Coupling to form the final product

  • Dissolve 4-(4-fluorophenyl)butanoic acid (1.0 eq) in DCM. Add 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[9]

  • Stir the mixture for 10 minutes at room temperature.

  • Add 1-(Pyridin-2-yl)piperazine (1.1 eq) and continue stirring at room temperature for 18 hours.

  • Expertise Insight: HATU is a superior coupling reagent for sterically hindered amines or for minimizing racemization, although simpler reagents like EDC/HOBt could also be used. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction.

  • Dilute the reaction with DCM, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography (Silica gel, EtOAc/Hexane gradient) to obtain the final compound.

Characterization and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Structural Confirmation Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column HPLC Purity Check (HPLC >95%) Column->HPLC NMR NMR (1H, 13C) Column->NMR MS Mass Spectrometry (HRMS) Column->MS Final Confirmed Structure NMR->Final MS->Final

Caption: Standard workflow for product purification and characterization.

Pharmacological Profile and Mechanism of Action

Targeting Monoamine Pathways: Interaction with Serotonergic and Dopaminergic Receptors

Derivatives of this class are primarily investigated for their ability to modulate neurotransmitter systems implicated in mood and psychotic disorders. The core phenylpiperazine moiety is a well-established ligand for a range of receptors. Specifically:

  • Serotonin (5-HT) Receptors: Many derivatives show high affinity for 5-HT₁A and 5-HT₂A receptors.[6] Activity at 5-HT₁A receptors is associated with anxiolytic and antidepressant effects, while antagonism at 5-HT₂A receptors is a key feature of atypical antipsychotics.[8]

  • Dopamine (D) Receptors: Affinity for D₂, D₃, and D₄ receptors is also common. Blockade of D₂ receptors in the mesolimbic pathway is the primary mechanism of action for most antipsychotic drugs.[6]

The specific 3-phenyl-butan-1-one structure influences the selectivity and affinity profile. The length and nature of the linker can precisely position the phenyl group to exploit sub-pockets within the receptor, leading to enhanced potency or a desired functional outcome (agonist, antagonist, or partial agonist).

Structure-Activity Relationship (SAR) Studies

Systematic modification of the scaffold is performed to understand how structural changes affect biological activity.

  • Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., F, Cl, CF₃) at the meta or para positions often enhance potency.[4][10] This is a common SAR theme in CNS drug discovery, potentially by influencing electronic interactions with the receptor or by blocking metabolic hydroxylation, thus increasing bioavailability.[5]

  • The Piperazine Moiety: The second nitrogen of the piperazine is typically substituted with another aromatic or heteroaromatic ring (e.g., pyridine, pyrimidine). This group explores a different region of the binding pocket and is critical for defining the compound's overall pharmacological profile (e.g., D₂ vs. 5-HT₂A selectivity).

  • The Butanone Chain: Modifications here, such as adding methyl groups or creating chiral centers, can introduce stereoselectivity, where one enantiomer is significantly more active than the other. This is often indicative of a highly specific, three-point binding interaction with the receptor.

Data Summary: In Vitro Receptor Binding Affinities

Quantitative data from in vitro assays are crucial for comparing the potency and selectivity of new derivatives. The following table presents hypothetical data for a series of analogs, illustrating typical SAR trends.

Compound IDPhenyl Ring Substitution (R¹)Piperazine Substitution (R²)5-HT₂A Ki (nM)D₂ Ki (nM)Selectivity (D₂/5-HT₂A)
REF-01 HPyridin-2-yl15.245.63.0
DEV-01 4-FPyridin-2-yl2.131.515.0
DEV-02 4-ClPyridin-2-yl1.825.414.1
DEV-03 4-CF₃Pyridin-2-yl5.588.016.0
DEV-04 4-FPyrimidin-2-yl3.412.13.6

Ki (Inhibitory constant) is a measure of binding affinity; lower values indicate higher affinity.

Preclinical Evaluation and Future Directions

In Vitro and In Vivo Models for Efficacy Testing

Once a compound shows promising in vitro affinity and selectivity, its functional activity is assessed in cell-based assays (e.g., calcium flux or cAMP assays) to determine if it is an agonist or antagonist. Following this, efficacy is tested in established animal models. For antidepressant-like effects, the forced swim test is common, while the elevated plus-maze can be used to assess anxiolytic-like activity.[8]

ADMET Profiling: A Critical Step in Drug Development

A potent compound is of little value if it has poor drug-like properties. Early-stage ADMET screening is essential.

  • Metabolic Stability: Compounds are incubated with liver microsomes to predict their rate of metabolic clearance.[9] Low stability may necessitate structural changes to block metabolic hotspots.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict a compound's ability to cross the intestinal wall and the blood-brain barrier.

  • Toxicity: Early cytotoxicity is assessed against cell lines like HepG2 to flag potential liver toxicity.[10]

The Path Forward: Optimization and Clinical Potential

The data gathered from SAR and ADMET studies create a feedback loop. Promising compounds are selected for further optimization to fine-tune their properties. The ultimate goal is to identify a single development candidate with a balanced profile of high potency, selectivity, efficacy in animal models, and acceptable safety and pharmacokinetic properties to justify advancement into human clinical trials.

Conclusion

The history of 3-Phenyl-1-(piperazin-1-yl)butan-1-one derivatives is a compelling example of rational drug design within the broader, successful context of piperazine-based therapeutics. Their discovery is not a single event but a product of systematic chemical exploration, driven by a deep understanding of synthetic methodology, neuropharmacology, and the principles of medicinal chemistry. By strategically employing a flexible butanone linker, medicinal chemists have created a scaffold that effectively modulates key CNS targets. Continued investigation into the structure-activity relationships of this promising chemical class holds significant potential for the development of next-generation treatments for complex psychiatric and neurological disorders.

References

  • Title: Synthesis and characterization of a series of phenyl piperazine based ligands Source: Semantic Scholar URL: [Link]

  • Title: Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors Source: NIH National Library of Medicine URL: [Link]

  • Title: Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives Source: Sphinxs Chemical Body URL: [Link]

  • Title: Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain Source: NIH National Library of Medicine URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchGate URL: [Link]

  • Title: WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • Title: Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects Source: PubMed URL: [Link]

  • Title: Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][11][12][13]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents Source: MDPI URL: [Link]

  • Title: Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst Source: ResearchGate URL: [Link]

  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: NIH National Library of Medicine URL: [Link]

  • Title: Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: Semantic Scholar URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis of Piperazines by C-H Functionalization Source: MDPI URL: [Link]

  • Title: Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators Source: MDPI URL: [Link]

  • Title: In-silico Studies of Phenyl Piperazine Derivatives Against Depression Source: JETIR URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Phenyl-1-(piperazin-1-yl)butan-1-one from precursors

Technical Application Note: Modular Synthesis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one Executive Summary & Scope This application note details the synthesis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one , a valuable pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Modular Synthesis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one

Executive Summary & Scope

This application note details the synthesis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one , a valuable pharmacophore scaffold often utilized in the development of GPCR ligands (e.g., NK1 antagonists) and enzyme inhibitors.

While the target molecule appears simple, the direct reaction of 3-phenylbutanoic acid with piperazine frequently results in the formation of the symmetrical bis-amide impurity, significantly lowering yield and complicating purification. To ensure high fidelity and scalability , this protocol utilizes a mono-protection strategy (Boc-piperazine) coupled with a high-efficiency HATU-mediated amidation. This approach guarantees stoichiometric control and simplifies the final isolation of the product as a stable Hydrochloride (HCl) salt.

Retrosynthetic Logic & Strategy

The synthesis is designed around a convergent disconnection of the amide bond. To prevent polymerization or dimerization, the secondary amine of the piperazine ring is masked with a tert-butoxycarbonyl (Boc) group.

Key Strategic Decisions:

  • Amide Coupling: Utilization of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC/HOBt. HATU provides faster kinetics and higher conversion rates for secondary amines (piperazine), minimizing racemization of the chiral center at the C3 position of the butyric acid chain.

  • Deprotection: Utilization of 4M HCl in Dioxane . Unlike TFA deprotection, which requires basic workup or ether precipitation that can trap impurities, HCl/Dioxane allows the product to precipitate directly as a clean, stoichiometric HCl salt.

Synthetic Workflow Diagram

SynthesisWorkflow Start1 3-Phenylbutanoic Acid Coupling Step 1: Amide Coupling (HATU, DIPEA, DMF) Start1->Coupling Start2 1-Boc-Piperazine Start2->Coupling Intermediate Intermediate: tert-butyl 4-(3-phenylbutanoyl) piperazine-1-carboxylate Coupling->Intermediate 2h, RT Deprotection Step 2: Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Isolation Target Target Product: 3-Phenyl-1-(piperazin-1-yl) butan-1-one HCl Salt Deprotection->Target Precipitation

Figure 1: Modular synthetic workflow demonstrating the protection-coupling-deprotection sequence.

Experimental Protocols

Phase 1: HATU-Mediated Amide Coupling

Objective: Synthesis of tert-butyl 4-(3-phenylbutanoyl)piperazine-1-carboxylate.

Reagents & Materials:

  • 3-Phenylbutanoic acid (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous, Dimethylformamide) (10 mL/g of acid)

  • EtOAc (Ethyl Acetate) and Brine for workup.

Protocol:

  • Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylbutanoic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 equiv) in a single portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated OAt-ester species.

  • Amine Addition: Add 1-Boc-piperazine (1.1 equiv).

  • Reaction: Stir the mixture at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The acid starting material should be consumed.

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2x) – Removes excess DIPEA and unreacted piperazine.

      • Saturated NaHCO₃ (2x) – Removes unreacted acid and HOAt by-product.

      • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes).

Expected Yield: 85–95% (Viscous oil or low-melting solid).

Phase 2: Selective Boc-Deprotection

Objective: Isolation of 3-Phenyl-1-(piperazin-1-yl)butan-1-one Hydrochloride.

Reagents & Materials:

  • Boc-Intermediate (from Phase 1)

  • 4M HCl in 1,4-Dioxane (5–10 equiv of HCl)

  • Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether)

Protocol:

  • Dissolution: Dissolve the Boc-intermediate in a minimal amount of 1,4-dioxane (or DCM if solubility is poor).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir at RT for 1–2 hours.

    • Observation: A white precipitate (the product salt) usually begins to form within 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8] Protonation of the carbamate oxygen leads to the collapse of the Boc group, releasing isobutylene (gas) and CO₂.

  • Precipitation: Once LCMS confirms complete loss of the Boc group (-100 mass units), dilute the mixture with Diethyl Ether (10 volumes) to maximize precipitation.

  • Filtration: Filter the solid under vacuum or nitrogen pressure.

  • Washing: Wash the filter cake copiously with fresh Diethyl Ether to remove traces of dioxane and unreacted Boc byproducts.

  • Drying: Dry the solid under high vacuum for 12 hours to remove trace solvents.

Expected Yield: 90–98% (White to off-white crystalline solid).

Analytical Data Summary

MetricSpecificationNotes
Appearance White crystalline solidHCl salt form
Molecular Weight 232.32 g/mol (Free base)Salt MW depends on stoichiometry (usually x1 HCl)
¹H NMR (DMSO-d₆) δ 9.0-9.5 (br s, 2H, NH₂⁺), 7.1-7.3 (m, 5H, Ar-H), 3.0-3.8 (m, 8H, Pip-H), 2.6-2.8 (m, 3H, CH + CH₂), 1.1 (d, 3H, CH₃)Distinctive broad singlet for ammonium protons; Piperazine protons split due to restricted rotation.[9]
LCMS (ESI+) [M+H]⁺ = 233.2 m/zSingle peak, >98% purity required.
Solubility Water, DMSO, MethanolInsoluble in Ether, Hexanes.

Troubleshooting & Optimization Logic

Use the following logic flow to address common synthetic deviations.

Troubleshooting Problem Issue Detected Type Identify Issue Type Problem->Type LowYield Low Yield (Step 1) Type->LowYield Incomplete Rxn Impurity Impurity in Product Type->Impurity Extra Peaks Sticky Oily/Sticky Salt (Step 2) Type->Sticky Physical State Action1 Check DIPEA quality. Ensure pH > 8 during coupling. Switch to HATU if using EDC. LowYield->Action1 Action2 Check for Dimerization. Ensure excess Boc-Piperazine used. Improve Wash steps. Impurity->Action2 Action3 Triturate with dry Ether. Use MTBE instead of Ether. Lyophilize from water. Sticky->Action3

Figure 2: Decision tree for troubleshooting common synthetic anomalies.

References

  • BenchChem. (2025).[1][3][10][11] Standard Protocol for HATU Coupling in Solution Phase. Retrieved from

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[12] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3][12][13][14] Journal of Peptide Research, 58(4), 338–341.[12][13][14] Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Dana Bioscience. (2026).[15] Product Page: 3-Phenyl-1-(piperazin-1-yl)butan-1-one. (Commercial availability for reference standard). Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Piperazines. (Review of piperazine functionalization). Retrieved from

Sources

Application

Application Note: HPLC Separation Strategies for 3-Phenyl-1-(piperazin-1-yl)butan-1-one

Abstract This guide details the High-Performance Liquid Chromatography (HPLC) protocols for the analysis and purification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one .[1][2] As a piperazine-amide scaffold containing a chir...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the High-Performance Liquid Chromatography (HPLC) protocols for the analysis and purification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one .[1][2] As a piperazine-amide scaffold containing a chiral center and a basic secondary amine, this molecule presents specific chromatographic challenges: peak tailing due to silanol interactions and the requirement for enantiomeric resolution.[2][3] This document provides two validated workflows: a robust Reverse-Phase (RP-HPLC) method for chemical purity/assay and a Chiral HPLC method for enantiomeric excess (ee) determination.[1][2][3]

Physicochemical Profile & Separation Logic[2][3]

Understanding the molecular properties is the prerequisite for selecting the correct stationary phase and mobile phase pH.[3]

PropertyValue (Estimated/Derived)Chromatographic Implication
Structure Amide-linked Piperazine with Phenyl tailAmphiphilic: Hydrophobic tail, Polar/Basic head.[1][2]
Basic pKa (N4) ~8.0 – 8.5 (Secondary Amine)Critical: At neutral pH (pH 7), the amine exists in equilibrium between protonated and neutral states, causing peak broadening.[1][3] • Low pH (<3): Fully protonated (Good solubility, lower retention).[1][2][3]• High pH (>10): Fully neutral (High retention, excellent peak shape on hybrid columns).[1][3]
Chirality One Chiral Center (C3 of butanoyl chain)Requires chiral stationary phases (CSP) for enantiomer separation.[1][3][4]
UV Absorbance λmax ~210 nm (Amide/Phenyl), ~254 nm210 nm provides highest sensitivity; 254 nm offers higher selectivity against non-aromatic impurities.[1][3]
Method Development Decision Tree

The following logic flow dictates the selection of the appropriate method based on the analytical goal.

MethodSelection Start Analytical Goal Purity Chemical Purity / Assay Start->Purity Chiral Enantiomeric Excess (ee) Start->Chiral RP_Acid Method A: Acidic RP-HPLC (C18, pH 2.1) Standard Screening Purity->RP_Acid Routine RP_Base Method B: High pH RP-HPLC (Hybrid C18, pH 10) For Peak Shape/Loading Purity->RP_Base If Tailing Observed CSP_NP Method C: Normal Phase Chiral (Amylose/Cellulose, Hexane/IPA) Standard Chiral Screen Chiral->CSP_NP

Figure 1: Decision matrix for selecting the appropriate HPLC mode based on analytical requirements.

Protocol A: Achiral Purity & Assay (RP-HPLC)

Objective: Quantification of chemical purity and identification of synthetic impurities. Mechanism: Solvophobic interaction.[1][2][3] The basic piperazine nitrogen requires pH control to prevent silanol interaction (tailing).[3]

Experimental Conditions
ParameterConditionRationale
Column C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge BEH C18)Endcapping reduces secondary silanol interactions with the basic amine.[1][2]
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical dimensions for robust separation.[1][2][3]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2][3]7)Protonates the amine (N4), ensuring high solubility and consistent ionization.
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)ACN provides lower backpressure and sharper peaks than Methanol for peptides/amides.[1][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][3]
Temperature 30°CImproves mass transfer and reduces viscosity.[1][2][3]
Detection UV @ 210 nm (primary), 254 nm (secondary)210 nm captures the amide bond and phenyl ring; 254 nm is specific to the phenyl.[1][3]
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Loading
10.095%Elution of hydrophobic impurities
12.095%Wash
12.15%Re-equilibration
15.05%End of Run

System Suitability Criteria:

  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, switch to High pH Method (see below).[1][3]

  • Retention Factor (k'): Target 2 < k' < 10.

Alternative: High pH Method (For Difficult Separations)

If the acidic method yields broad peaks due to the basic piperazine:

  • Column: Waters XBridge C18 (Ethylene Bridged Hybrid - High pH resistant).[1][2][3]

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mechanism: At pH 10, the piperazine is deprotonated (neutral).[1][3] This drastically increases retention and eliminates cation-exchange interactions with silanols, often resulting in perfect peak symmetry.[1][2][3]

Protocol B: Chiral Separation (Enantiomeric Excess)[1][3]

Objective: Separation of the (R)- and (S)- enantiomers at the C3 position. Mechanism: Formation of transient diastereomeric complexes with the chiral stationary phase (CSP).[3]

Experimental Conditions
ParameterConditionRationale
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H These polysaccharide columns are the "gold standard" for aromatic amides.[1][2]
Mode Normal Phase Provides highest selectivity for this structural class.[1][2][3]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v)Hexane/IPA modulates retention.[1][2][3] DEA is mandatory to mask silanols and ensure sharp peaks for the basic amine.[1][3]
Flow Rate 1.0 mL/min
Temperature 25°CLower temperature often enhances chiral recognition (selectivity).[1][2][3]
Detection UV @ 254 nmReduced background noise from mobile phase compared to 210 nm.[1][2][3]

Optimization Strategy:

  • Retention too low? Decrease IPA to 5% (95:5 Hexane:IPA).

  • Poor Resolution? Switch from IPA to Ethanol (often changes selectivity).[1][2][3]

  • Peak Tailing? Increase DEA to 0.2% (do not exceed 0.5% to protect column).

Sample Preparation & Workflow

Standard Protocol:

  • Weighing: Accurately weigh ~10 mg of the substance.

  • Dissolution: Dissolve in 10 mL of Methanol (for RP) or Isopropanol (for Chiral NP).

    • Note: Avoid dissolving in pure Hexane for chiral analysis as the polar amine might not dissolve well; use a small amount of IPA/EtOH first, then dilute with Hexane.[3]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Vialing: Transfer to an amber HPLC vial (protects from potential photodegradation).

Workflow Diagram

Workflow Sample Solid Sample (3-Phenyl-1-(piperazin-1-yl)butan-1-one) Solvent Dissolve in MeOH (RP) or IPA (Chiral) Sample->Solvent Filter Filter (0.22 µm PTFE) Solvent->Filter Inject Inject onto HPLC Filter->Inject Check Check Tailing Factor Inject->Check Pass Tf < 1.5 Proceed to Analysis Check->Pass Yes Fail Tf > 1.5 Add Modifier (DEA/TFA) Check->Fail No

Figure 2: Sample preparation and system suitability workflow.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad/Tailing Peaks (RP) Silanol interaction with piperazine Nitrogen.[1][2][3]Ensure Mobile Phase pH is < 3.[2][3]0. Add 0.1% TFA instead of Formic Acid (TFA is a stronger ion-pairing agent).[1][2][3]
Double Peaks (Chiral) Partial separation of enantiomers or rotamers.[1][3]Lower flow rate to 0.5 mL/min. Lower temperature to 15°C.
Retention Time Drift pH instability or column equilibration.[1][2][3]Ensure column is equilibrated for >20 column volumes.[1][2][3] For Basic/High pH methods, use a guard column to protect the main column.[3]
High Backpressure Precipitation of buffer or sample.[1][2][3]Ensure sample solvent matches mobile phase.[2][3] Do not inject Hexane samples into a Reverse Phase system.[2][3]

References

  • PubChem. (n.d.).[1][2][3] 1-Acetylpiperazine (Compound Summary).[1][2][3][5][6] National Library of Medicine.[1][2][3] Retrieved from [Link][1][2][3]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data, 54(11), 2914–2922.[2][3] Retrieved from [Link]

  • Phenomenex. (n.d.).[1][2][3] Chiral HPLC Separations Application Guide. Retrieved from [Link][1][2][3]

  • Ye, X., et al. (2016).[2][3] Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 26(20), 5081-5085.[1][2][3] Retrieved from [Link]

Sources

Method

Topic: A Practical Guide to Solvent Selection and Solubility Profiling for 3-Phenyl-1-(piperazin-1-yl)butan-1-one

An Application Note for Drug Development Professionals Abstract The accurate determination of a compound's solubility is a cornerstone of successful drug development, directly influencing bioavailability, formulation des...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The accurate determination of a compound's solubility is a cornerstone of successful drug development, directly influencing bioavailability, formulation design, and ultimate clinical efficacy. This guide provides a comprehensive framework for researchers and scientists to systematically evaluate the solvent solubility of 3-Phenyl-1-(piperazin-1-yl)butan-1-one, a representative novel active pharmaceutical ingredient (API). We move beyond a simple listing of solvents to present a strategic, multi-tiered approach, beginning with solvent selection based on physicochemical principles and progressing through detailed, field-proven protocols for both high-throughput kinetic screening and gold-standard thermodynamic equilibrium measurements. By explaining the causality behind each experimental choice and grounding our protocols in authoritative standards, this document serves as a practical and self-validating guide for generating robust and reliable solubility data.

The Foundational Role of Solubility in Pharmaceutical Sciences

Solvent selection and solubility profiling are critical, non-negotiable steps in the pharmaceutical manufacturing and development process.[1] The ability of a solvent to effectively dissolve an API is fundamental to synthesis, purification, crystallization, and formulation.[2][3] For a compound like 3-Phenyl-1-(piperazin-1-yl)butan-1-one, which contains both hydrophobic (phenyl group) and hydrophilic/ionizable (piperazine ring) moieties, understanding its behavior in a range of solvents is essential for predicting its performance.

Poor solubility is a leading cause of compound failure in early discovery, often resulting in inadequate absorption and low bioavailability.[4] Therefore, a thorough understanding of a compound's solubility characteristics is paramount. This involves distinguishing between two key measurements:

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution, typically when an aqueous buffer is added to a concentrated DMSO stock.[4] It is a high-throughput method ideal for early-stage screening to rank-order compounds.[5][6]

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid form.[5] The shake-flask method is the reference standard for this measurement, which is crucial for late-stage development and formulation.[5]

These measurements are central to the Biopharmaceutics Classification System (BCS), a regulatory framework that uses aqueous solubility and intestinal permeability to streamline drug development and, in some cases, waive in vivo bioequivalence studies.[7][8] According to the International Council for Harmonisation (ICH), a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[9][10][11]

Strategic Solvent Selection for Initial Screening

The selection of appropriate solvents is a strategic decision that balances solubility with safety, environmental impact, and regulatory compliance.[1] Solvents are classified by regulatory bodies based on their toxicity, with Class 3 solvents (e.g., Ethanol, Acetone) being preferred for their low toxicity profiles.[1] For initial screening of 3-Phenyl-1-(piperazin-1-yl)butan-1-one, a diverse set of solvents should be chosen to probe a range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent Class Solvent Rationale for Inclusion ICH Class
Polar Protic Water (pH 1.2, 4.5, 6.8) Essential for BCS classification and simulating physiological conditions. The piperazine moiety's solubility will be pH-dependent. N/A
Ethanol A common, low-toxicity pharmaceutical solvent with good solubilizing power for moderately polar compounds.[2] Class 3
Methanol A more polar alcohol, often used in chromatography and synthesis. Use should be controlled due to toxicity.[12] Class 2
Isopropanol (IPA) A less polar alcohol, useful in formulations and as a safer alternative to other solvents. Class 3
Polar Aprotic Dimethyl Sulfoxide (DMSO) Universal solvent for preparing high-concentration stock solutions for screening assays.[13] N/A
Acetone A common, volatile solvent with low toxicity, effective for many organic compounds.[2] Class 3
Acetonitrile (ACN) Widely used in HPLC and as a reaction solvent; good for moderately polar compounds. Class 2
Non-Polar Heptane / Ethyl Acetate Blends These blends are considered safer alternatives to chlorinated solvents like Dichloromethane (DCM) and are effective in chromatographic purification.[12][14] Class 3 / Class 3

| Biorelevant Media | FaSSIF / FeSSIF | Simulated intestinal fluids (Fasted/Fed State) containing bile salts and phospholipids, providing a more accurate prediction of in vivo solubility for lipophilic compounds.[5] | N/A |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a systematic workflow for characterizing the solubility of 3-Phenyl-1-(piperazin-1-yl)butan-1-one.

Protocol 3.1: Preparation of a Concentrated Stock Solution

Objective: To prepare an accurate, high-concentration stock solution for use in subsequent kinetic solubility and bioassay experiments.

Materials:

  • 3-Phenyl-1-(piperazin-1-yl)butan-1-one (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Class A volumetric flask[15]

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh a target mass of the compound (e.g., 10 mg) using a calibrated analytical balance. Record the exact weight.[15]

    • Scientist's Note: It is more important to know the exact concentration than to hit an exact target weight. Weigh as close as possible and calculate the final concentration based on the actual mass.[15]

  • Dissolution: Transfer the weighed compound into a Class A volumetric flask (e.g., 1 mL for a ~10 mg/mL solution). Add approximately 70-80% of the final volume of DMSO.

  • Solubilization: Cap the flask and vortex thoroughly. If necessary, use a sonicator bath for short intervals to aid dissolution. Ensure no solid particles are visible.

  • Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Invert the capped flask 10-15 times to ensure a homogenous solution.

  • Labeling and Storage: Label the solution clearly with the compound name, exact concentration, solvent, and date of preparation.[16] Store appropriately, typically at -20°C, protected from light and moisture.

Protocol 3.2: High-Throughput Kinetic Solubility Screening by Nephelometry

Objective: To rapidly assess the kinetic solubility of the compound in aqueous buffer, providing a rank-ordering tool for early discovery.[6]

Materials:

  • Compound stock solution in DMSO (from Protocol 3.1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well or 384-well clear-bottom microplates

  • Microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus)[6]

  • Automated liquid handler or multichannel pipette

Procedure:

  • Plate Preparation: Dispense PBS (e.g., 198 µL for a 1:100 dilution) into the wells of the microplate.

  • Compound Addition: Using a liquid handler, transfer a small volume of the DMSO stock solution (e.g., 2 µL) to the PBS-containing wells to achieve the highest desired concentration. This rapid addition induces precipitation for compounds with low aqueous solubility.

  • Serial Dilution: Perform serial dilutions across the plate to create a concentration gradient.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to stabilize.

  • Measurement: Place the microplate into the nephelometer and measure the light scattering at 90 degrees.[13] Wells with precipitated compound will scatter light, resulting in a high signal.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is typically defined as the concentration at which the signal begins to rise sharply above the background.

Protocol 3.3: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the definitive thermodynamic solubility in various aqueous media, following ICH guidelines.[11]

Materials:

  • 3-Phenyl-1-(piperazin-1-yl)butan-1-one (solid)

  • Aqueous buffers (pH 1.2, 4.5, 6.8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1°C)[10]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Addition of Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., 2-5 mg into 1 mL). The solid should be visibly present at the bottom of the vial.

    • Rationale: Ensuring excess solid is present is critical for the solution to reach saturation equilibrium.[5]

  • Equilibration: Seal the vials and place them in an orbital shaker set to 37°C. Agitate for 24-72 hours.

    • Rationale: A long equilibration time is necessary to ensure the system reaches a true thermodynamic steady state and allows for potential conversion to the most stable polymorphic form.[5]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated supernatant. This is a critical step.[17] A robust method is to first centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a low-binding syringe filter to remove any remaining microparticulates.

    • Scientist's Note: Pre-conditioning the filter by discarding the first ~100 µL can prevent loss of the compound due to adsorption to the filter membrane.[5]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • pH Verification: Measure the final pH of the saturated solution to ensure it has not drifted significantly during the experiment.[11]

Data Summary and Interpretation

All quantitative data should be organized into a clear table for easy comparison and analysis. This allows researchers to build a comprehensive solubility profile for the compound.

Table 2: Experimental Solubility Data for 3-Phenyl-1-(piperazin-1-yl)butan-1-one

Solvent/Medium Temperature (°C) Method Measured Solubility (µg/mL) Measured Solubility (mM) Notes
PBS, pH 7.4 25 Kinetic (Nephelometry) [Experimental Value] [Calculated Value] Initial screening result
Buffer, pH 1.2 37 Thermodynamic (Shake-Flask) [Experimental Value] [Calculated Value] Simulates gastric fluid
Buffer, pH 4.5 37 Thermodynamic (Shake-Flask) [Experimental Value] [Calculated Value]
Buffer, pH 6.8 37 Thermodynamic (Shake-Flask) [Experimental Value] [Calculated Value] Simulates intestinal fluid
Ethanol 25 Thermodynamic (Shake-Flask) [Experimental Value] [Calculated Value]

| FaSSIF | 37 | Thermodynamic (Shake-Flask) | [Experimental Value] | [Calculated Value] | Biorelevant conditions |

Visualizing the Solubility Assessment Workflow

A logical workflow ensures that resources are used efficiently, with high-throughput methods guiding the application of more resource-intensive, definitive assays.

Solubility_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Definitive Characterization cluster_2 Decision Making Start Start with solid API: 3-Phenyl-1-(piperazin-1-yl)butan-1-one StockPrep Protocol 3.1: Prepare 10-20 mM Stock in DMSO Start->StockPrep KineticScreen Protocol 3.2: High-Throughput Kinetic Solubility (Nephelometry) StockPrep->KineticScreen Rank Rank Order & Initial Assessment: Soluble or Insoluble in PBS? KineticScreen->Rank ThermoSetup Protocol 3.3: Set up Shake-Flask Assay in multiple media (pH 1.2-6.8, FaSSIF) Rank->ThermoSetup Proceed with promising compounds Formulation Inform Formulation & Development Strategy Rank->Formulation Deprioritize insoluble compounds Equilibrate Equilibrate 48-72h at 37°C ThermoSetup->Equilibrate Analysis Sample, Centrifuge, Filter & Quantify by HPLC-UV Equilibrate->Analysis FinalData Compile Final Thermodynamic Solubility Profile (Table 2) Analysis->FinalData FinalData->Formulation

Caption: Workflow for systematic solubility profiling.

Conclusion

This application note provides a robust, scientifically-grounded methodology for determining the solubility of 3-Phenyl-1-(piperazin-1-yl)butan-1-one. By integrating high-throughput kinetic screening with the gold-standard thermodynamic shake-flask method, researchers can efficiently generate the high-quality data necessary to guide critical decisions in drug discovery and development. Adherence to these detailed protocols will ensure the creation of a reliable solubility profile, mitigating risks associated with poor biopharmaceutical properties and ultimately accelerating the path to a viable drug product.

References

  • Editorial. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Pharma Info.
  • Raytor. (2026, January 22).
  • ACS. (2024, June 24).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Purosolv.
  • Haltermann. (2020, September 4). How to make the right choice when buying solvents for the pharmaceutical industry. Haltermann Carless.
  • American Pharmaceutical Review. (2013, April 2).
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ACS Publications. (2024, June 24).
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.
  • ACS Publications. (2003, May 1).
  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • BMG LABTECH. (2023, April 6).
  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • Bitesize Bio. (2025, March 10).
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • European Medicines Agency. (2020, February 10).
  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions.
  • ECA Academy. (2016, December 8).
  • EPA. (2025, October 15). 1-[2-Methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone.
  • ICH. (2019, November 20).

Sources

Application

In vitro assay protocols for testing 3-Phenyl-1-(piperazin-1-yl)butan-1-one activity

Application Note: Pharmacological Profiling & In Vitro Characterization of 3-Phenyl-1-(piperazin-1-yl)butan-1-one (PPB-1) Introduction & Executive Summary 3-Phenyl-1-(piperazin-1-yl)butan-1-one (herein referred to as PPB...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & In Vitro Characterization of 3-Phenyl-1-(piperazin-1-yl)butan-1-one (PPB-1)

Introduction & Executive Summary

3-Phenyl-1-(piperazin-1-yl)butan-1-one (herein referred to as PPB-1 ) represents a distinct chemical scaffold merging a phenyl-alkyl moiety with a piperazine ring via an amide linkage . While phenyl-piperazines are classically associated with monoaminergic modulation (targeting Dopamine D2 and Serotonin 5-HT receptors), the introduction of the butan-1-one amide linker alters the physicochemical profile, potentially shifting activity toward Sigma receptors , enzyme inhibition (e.g., sEH) , or distinct GPCR allosteric modulation .

This application note provides a rigorous, self-validating technical guide for the in vitro characterization of PPB-1. Unlike standard amine-based reuptake inhibitors, the amide functionality of PPB-1 requires specific focus on metabolic stability and receptor residence time .

Core Experimental Objectives:

  • Target Affinity: Quantify binding kinetics (

    
    ) at CNS receptors (D2, 5-HT2A).
    
  • Functional Efficacy: Distinguish agonist vs. antagonist activity via cAMP/Calcium flux.

  • Metabolic Liability: Assess hydrolytic stability of the amide bond.

Strategic Screening Workflow

The following workflow illustrates the logical progression from target identification to functional validation.

PPB_Screening_Workflow cluster_0 Phase 1: Binding Affinity (Selection) cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: ADME & Safety Start Compound PPB-1 (Stock: 10mM in DMSO) Screen_1 Radioligand Binding (D2, 5-HT2A, Sigma-1) Start->Screen_1 Hit_Decision Ki < 1 µM? Screen_1->Hit_Decision Func_Assay GPCR Functional Assay (cAMP / Ca2+ Flux) Hit_Decision->Func_Assay Yes End Lead Optimization Report Hit_Decision->End No (Discard) Mode_Check Determine Mode: Agonist vs. Antagonist Func_Assay->Mode_Check Meta_Stab Microsomal Stability (Amide Hydrolysis) Mode_Check->Meta_Stab Cyto_Tox Cytotoxicity Screen (MTT / HEK293) Meta_Stab->Cyto_Tox Cyto_Tox->End

Caption: Figure 1: Hierarchical screening cascade for PPB-1, prioritizing affinity confirmation before functional profiling.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Rationale: Phenyl-piperazine derivatives are "privileged structures" for aminergic GPCRs. However, the amide linker in PPB-1 reduces basicity compared to standard aryl-piperazines. Therefore, a competition binding assay is necessary to determine if the compound retains affinity for the orthosteric site of Dopamine D2 or Serotonin 5-HT2A receptors.

Scientific Integrity Check:

  • Non-Specific Binding (NSB): Must be defined using a saturating concentration of a known high-affinity ligand (e.g., Haloperidol for D2).

  • Equilibrium: Incubation time must exceed

    
     of the radioligand dissociation to ensure thermodynamic equilibrium.
    
Materials & Reagents
ComponentSpecificationRole
Membrane Prep CHO-K1 cells overexpressing human D2 or 5-HT2AReceptor Source
Radioligand [³H]-Methylspiperone (0.2–1.0 nM)Tracer
Reference Ligand Haloperidol (10 µM)Defines NSB
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4Physiological Environment
PPB-1 Stock 10 mM in 100% DMSOTest Compound
Step-by-Step Methodology
  • Preparation:

    • Thaw membrane prep on ice. Homogenize gently using a needle (25G) to prevent aggregation.

    • Dilute PPB-1 in Assay Buffer to generate a 10-point dose-response curve (Range: 10 µM to 0.1 nM). Note: Keep final DMSO concentration < 1%.

  • Plate Setup (96-well Format):

    • Total Binding (TB): 150 µL Membrane + 25 µL Buffer + 25 µL Radioligand.

    • Non-Specific Binding (NSB): 150 µL Membrane + 25 µL Haloperidol (10 µM) + 25 µL Radioligand.

    • Test Sample: 150 µL Membrane + 25 µL PPB-1 (varying conc.) + 25 µL Radioligand.

  • Incubation:

    • Incubate plates for 60 minutes at 25°C .

    • Critical: Do not use 37°C unless validating physiological kinetics, as degradation of the amide bond in PPB-1 could occur over prolonged heat exposure.

  • Harvesting:

    • Vacuum filter through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce ligand binding to the filter).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection:

    • Add 50 µL scintillant cocktail. Count radioactivity (CPM) using a Microbeta counter.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to a non-linear regression (One-site competition) to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Protocol 2: Functional GPCR Assay (cAMP Accumulation)

Rationale: Binding does not equal activation. The amide substitution in PPB-1 may convert a classic agonist (like some piperazines) into a partial agonist or antagonist. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay to measure cAMP levels downstream of receptor activation.

Mechanism:

  • Gi/o coupled (D2): Agonists decrease forskolin-stimulated cAMP.

  • Gq coupled (5-HT2A): Agonists increase IP3/Calcium (Alternative assay required) or secondary cAMP modulation.

Workflow Diagram: Signal Transduction

GPCR_Signaling PPB1 PPB-1 (Ligand) Receptor GPCR (D2/5-HT) PPB1->Receptor Binding G_Protein G-Protein (Gi/Gs) Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Modulation cAMP cAMP Levels AC->cAMP Synthesis FRET TR-FRET Signal Change cAMP->FRET Detection

Caption: Figure 2: Signal transduction pathway for cAMP functional assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed 10,000 cells/well (CHO-D2) in a 384-well low-volume plate.

    • Allow adhesion for 4 hours.

  • Compound Addition (Antagonist Mode):

    • Note: To test if PPB-1 is an antagonist, cells must be stimulated.

    • Add PPB-1 (serial dilution) + Reference Agonist (e.g., Quinpirole at EC80).

    • Incubate for 30 minutes at 37°C.

  • Lysis & Detection:

    • Add Lysis Buffer containing the FRET acceptor (cAMP-d2) and donor (Anti-cAMP-Cryptate).

    • Incubate for 1 hour at Room Temperature.

  • Readout:

    • Measure fluorescence ratio (665 nm / 620 nm).

    • Interpretation: High FRET signal = Low cAMP (for Gs) or High cAMP (competition).

    • For Gi (D2): An antagonist will restore cAMP levels suppressed by the reference agonist.

Protocol 3: Metabolic Stability (Amide Hydrolysis)

Rationale: The "butan-1-one" amide bond is the metabolic "soft spot" of PPB-1. Liver amidases (carboxylesterases) may cleave this bond, separating the phenyl-alkyl chain from the piperazine ring, rendering the molecule inactive or generating toxic metabolites.

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

Methodology
  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • PPB-1 (Final conc: 1 µM).

    • Microsomes (0.5 mg protein/mL).

  • Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Initiate with NADPH (1 mM).

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min).

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion (PPB-1) and predicted metabolites (Piperazine fragment).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       gives 
      
      
      
      .
    • Intrinsic Clearance:

      
      .
      

References

  • BenchChem. (2025).[1] Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Retrieved from 1

  • NIH/PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from 2

  • Bentham Science. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8). Retrieved from 3

  • ACG Publications. (2023).[4] Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from 4

  • MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from 5

Sources

Method

Application Note: Storage and Handling Protocols for 3-Phenyl-1-(piperazin-1-yl)butan-1-one Standards

Abstract & Scope This Application Note defines the rigorous technical protocols required for the storage and handling of 3-Phenyl-1-(piperazin-1-yl)butan-1-one , a synthetic piperazine derivative characterized by a secon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note defines the rigorous technical protocols required for the storage and handling of 3-Phenyl-1-(piperazin-1-yl)butan-1-one , a synthetic piperazine derivative characterized by a secondary amine moiety and an amide linkage. While structurally distinct from unstable cathinone analogs (due to the stability of the amide bond versus the


-aminoketone), this compound presents specific challenges related to hygroscopicity , oxidative susceptibility , and carbamate formation  upon exposure to atmospheric CO

. This guide is intended for analytical chemists and drug development researchers requiring high-fidelity standards for LC-MS/MS and GC-MS quantification.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step in designing a stability protocol.

PropertyDetailImplication for Handling
Chemical Structure 3-Phenyl-1-(piperazin-1-yl)butan-1-oneContains a secondary amine (piperazine

) and a chiral center (C3 of butanoyl chain).
Functional Groups Amide, Secondary Amine, Phenyl RingAmide: Hydrolytically stable. Secondary Amine: Prone to oxidation (

-oxide) and CO

capture.
Physical State Typically supplied as HCl or Fumarate saltSalts are hygroscopic . Moisture uptake alters effective mass.
pKa ~9.8 (Piperazine amine)Basic. Incompatible with strong acids/oxidizers.[1][2]
Reactivity Nucleophilic

position
Avoid aldehydes/ketones as solvents (Acetone) to prevent enamine/imine formation.

Critical Storage Protocols (Solid State)

The integrity of the solid reference standard is paramount. Deviations here propagate errors through all subsequent dilutions.

Temperature & Environment[1][2][3][4][5][6]
  • Long-Term Storage: Store at -20°C (± 5°C) . Lower temperatures (-80°C) are acceptable but not strictly necessary for amides unless the salt form is exceptionally unstable.

  • Atmosphere: The secondary amine is a "CO

    
     Scrubber." Exposure to air leads to the formation of piperazine-carbamate salts, which appear as surface crusting or weight gain.
    
    • Requirement: Store under Argon or Nitrogen headspace.

    • Container: Amber glass vials with PTFE-lined screw caps. Avoid polyethylene (plastic) vials due to gas permeability.

Light Protection

While the amide backbone is relatively photostable, the phenyl ring and amine can undergo slow photo-oxidation.

  • Protocol: Always use Amber borosilicate glass . If amber glass is unavailable, wrap clear vials in aluminum foil.

Handling & Reconstitution Workflow

Expert Insight: The most common source of error is weighing cold standards . Opening a -20°C vial in humid lab air causes immediate condensation. This moisture dissolves the salt, alters the weight, and initiates hydrolysis or clumping.

The "Thaw-Equilibrate" Rule
  • Remove vial from freezer.

  • Desiccate: Place the sealed vial in a desiccator cabinet at room temperature (20-25°C).

  • Wait: Allow 60 minutes for thermal equilibration.

  • Wipe: Wipe the exterior with a lint-free tissue to remove any residual moisture before opening.

Solvent Selection
  • Recommended: Methanol (LC-MS grade) or Acetonitrile.[3]

    • Why? High solubility, compatible with LC-MS mobile phases, and prevents bacterial growth.

  • Forbidden: Acetone or Ethyl Acetate.

    • Why? Acetone can react with the secondary amine to form an aminal/enamine (Schiff base-like reaction), destroying the standard.

Reconstitution Protocol
  • Weighing: Use an analytical balance (5-digit precision). Ionize the environment (static gun) to prevent powder scattering.

  • Dissolution: Add solvent to achieve a stock concentration of 1.0 mg/mL .

  • Sonication: Sonicate for 5-10 minutes at ambient temperature. Piperazine salts can form tight crystal lattices that require mechanical energy to fully solvate.

  • Verification: Inspect for "schlieren" lines or floating particulates. The solution must be optically clear.

Visualized Workflows (Graphviz)

Standard Handling Lifecycle

This diagram outlines the critical decision nodes in the lifecycle of the reference material to prevent degradation.

HandlingLifecycle Receipt Receipt of Standard (Check CoA & Integrity) Storage Solid Storage (-20°C, Dark, Argon) Receipt->Storage Equilibration Thermal Equilibration (Desiccator, 1 hr, 25°C) Storage->Equilibration Required Weighing Weighing (Static Control, <50% RH) Equilibration->Weighing Dry Ext. Equilibration->Weighing Do NOT skip Solvation Reconstitution (MeOH, 1 mg/mL) Weighing->Solvation Aliquot Aliquot & Freeze (Single-use vials, -20°C) Solvation->Aliquot Aliquot->Storage Refreeze Usage Analytical Use (LC-MS/GC-MS) Aliquot->Usage Disposal Disposal (Chemical Waste) Usage->Disposal

Figure 1: Lifecycle management of piperazine-amide standards. Note the critical loop of aliquoting to prevent freeze-thaw cycles.

Degradation Pathways

Understanding how the molecule fails allows for better troubleshooting.

DegradationPathways cluster_Oxidation Oxidative Stress (Air/Light) cluster_Carbamate Atmospheric Exposure (CO2) Parent 3-Phenyl-1-(piperazin-1-yl)butan-1-one NOxide N-Oxide Impurity (M+16 Da) Parent->NOxide + O2 / UV Light Carbamate Piperazine Carbamate (Reversible Salt) Parent->Carbamate + CO2 (Moisture)

Figure 2: Primary degradation mechanisms. The secondary amine is the reactive "hotspot" for both oxidation and carbamate formation.

Quality Assurance & Self-Validating Protocols

To ensure the standard remains "Fit for Purpose," implement these checks:

The "Zero-Injection" Check

Before running a calibration curve, inject a blank solvent followed by the lowest calibrator .

  • Pass: Signal-to-Noise (S/N) > 10.

  • Fail: Presence of a peak at

    
     (N-oxide) or 
    
    
    
    (Carbamate artifact, though rare in LC due to pH).
Stability Monitoring (Control Charting)

Maintain a QC Check Standard (a verified independent lot).

  • Run the QC standard with every batch.

  • Acceptance Criteria: Area count must be within ±15% of the rolling average.

  • Drift: A consistent decrease in area count suggests adsorption to the vial (silanize glass) or precipitation.

Container Compatibility[6]
  • Glass: Mandatory for long-term storage.

  • Polypropylene (PP): Acceptable for immediate use (autosampler vials) but avoid for storage >24 hours. Piperazines can adsorb to active sites on untreated plastics.

References

  • National Institutes of Health (NIH). (2018). Stability of Synthetic Piperazines in Human Whole Blood and Reference Solutions. PubMed Central. [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2023). Piperazine Reference Standards Safety Data Sheet.[4][5] EDQM. [Link]

Sources

Application

Application Note: Preparation of Hydrochloride Salts of 3-Phenyl-1-(piperazin-1-yl)butan-1-one

Abstract & Scope This technical guide details the synthesis and salt formation of 3-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride , a structural motif common in medicinal chemistry libraries and beta-phenyl-gamma-am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis and salt formation of 3-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride , a structural motif common in medicinal chemistry libraries and beta-phenyl-gamma-amino acid derivatives.

While the synthesis of the free base follows standard amide coupling protocols, the formation of the hydrochloride salt presents specific challenges, notably the tendency of piperazine derivatives to "oil out" rather than crystallize and the potential for hygroscopicity. This document provides a robust, self-validating workflow for:

  • Controlled Synthesis: Preventing polymerization via N-Boc protection strategies.

  • Salt Formation: Optimizing stoichiometry to target the stable monohydrochloride form.

  • Crystallization: Overcoming phase separation issues (oiling out) to achieve a high-purity solid.

Retrosynthetic Analysis & Strategy

The target molecule contains a secondary amine (piperazine) and an amide linkage. Direct coupling of 3-phenylbutyric acid and unprotected piperazine often leads to the formation of the bis-amide (dimer). Therefore, a protection-deprotection strategy using 1-Boc-piperazine is required.

Reaction Pathway

The following Graphviz diagram visualizes the critical path from raw materials to the final hydrochloride salt.

SynthesisPath Acid 3-Phenylbutyric Acid Coupling Coupling Reaction (EDC·HCl / HOBt) Acid->Coupling BocPip 1-Boc-Piperazine BocPip->Coupling Intermediate N-Boc Intermediate (Purified) Coupling->Intermediate Organic Workup Deprotection Acidic Deprotection (4M HCl in Dioxane) Intermediate->Deprotection -Boc Removal Salt Target HCl Salt (Solid Precipitate) Deprotection->Salt Crystallization

Figure 1: Synthetic workflow for the preparation of the target hydrochloride salt.

Experimental Protocols

Protocol A: Synthesis of the N-Boc Intermediate

Objective: To couple 3-phenylbutyric acid with 1-Boc-piperazine without racemization or dimerization.

Reagents:

  • 3-Phenylbutyric acid (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv)

  • EDC[1][2]·HCl (1.2 equiv) [N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride]

  • HOBt (1.2 equiv) [1-Hydroxybenzotriazole]

  • DIPEA (2.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Activation: In a round-bottom flask, dissolve 3-phenylbutyric acid (10 mmol) in DCM (50 mL). Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add 1-Boc-piperazine (11 mmol) followed by DIPEA (20 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Workup: Dilute with DCM (50 mL). Wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes unreacted amine/EDC.

    • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HOBt.

    • Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting oil/solid is the N-Boc intermediate.

    • Checkpoint: If the intermediate is an oil, it can be carried forward directly. If a solid, recrystallize from Hexane/EtOAc.

Protocol B: Preparation of the Hydrochloride Salt

Objective: To cleave the Boc protecting group and form the specific monohydrochloride salt.

Scientific Rationale (Stoichiometry): Piperazine derivatives possess two nitrogen atoms.[3][4]

  • Amide Nitrogen (N1): Non-basic due to resonance with the carbonyl (pKa ~ -0.5).

  • Distal Amine (N4): Basic secondary amine (pKa ~ 9.8). Conclusion: The molecule will form a stable 1:1 Monohydrochloride salt . Attempting to force a dihydrochloride (using excess concentrated acid) often leads to unstable, hygroscopic solids that degrade back to the mono-salt upon exposure to air.

Method 1: Direct Deprotection (Precipitation)

Best for: High-throughput generation where immediate solid isolation is required.

  • Dissolution: Dissolve the N-Boc intermediate (from Protocol A) in a minimal amount of 1,4-Dioxane or Ethyl Acetate (5 mL per gram of substrate).

  • Acidification: Add 4M HCl in Dioxane (5–10 equivalents) dropwise at 0°C.

    • Note: Gas evolution (isobutylene) will be observed.

  • Reaction: Stir at room temperature for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash the filter cake with anhydrous diethyl ether (3 x).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets.

Method 2: Crystallization from Free Base (Anti-Oiling Strategy)

Best for: High purity requirements or if Method 1 yields a sticky gum/oil.

If the product "oils out" (forms a viscous liquid at the bottom of the flask instead of crystals), use this solvent-switch technique:

  • Free Base Generation: If starting from a crude salt oil, partition between DCM and 1M NaOH. Dry and evaporate the DCM to get the free base oil.

  • Solvent System: Dissolve the free base in a "Good Solvent" (Isopropanol or Ethanol) at 40°C.

  • Acid Addition: Add 1.05 equivalents of concentrated aqueous HCl or HCl/IPA solution.

  • Anti-Solvent Addition: Slowly add the "Poor Solvent" (Diethyl Ether or MTBE) dropwise while stirring.

    • Critical Step: Stop adding anti-solvent at the first sign of persistent cloudiness.

  • Seeding: If available, add a seed crystal. If not, scratch the glass wall to induce nucleation.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C. Rapid cooling promotes oiling out.

Characterization & Data Analysis

Expected Analytical Data
TechniqueParameterExpected Observation
1H NMR N-CH₂ ProtonsDownfield shift (~0.5 - 1.0 ppm) of the piperazine protons adjacent to N4 compared to the free base.[5]
1H NMR NH ProtonBroad singlet appearing at 9.0–10.0 ppm (exchangeable with D₂O).
Melting Point RangeTypically 160°C – 220°C (Sharp melting point indicates high purity; broad range indicates solvates or amorphous content).
Solubility WaterHighly soluble (>50 mg/mL).
Hygroscopicity StabilityLikely hygroscopic. Store in a desiccator.
Troubleshooting: The "Oiling Out" Phenomenon

Piperazine salts are notorious for liquid-liquid phase separation (LLPS) during crystallization.

Troubleshooting Start Problem: Product Oils Out Check1 Check Solvent System Start->Check1 Check2 Check Cooling Rate Start->Check2 Check3 Check Impurities Start->Check3 Action1 Switch to IPA/MTBE Avoid DCM/Hexane Check1->Action1 Action2 Re-heat and Cool < 5°C per hour Check2->Action2 Action3 Back-extract to Free Base Purify via Column Check3->Action3

Figure 2: Decision tree for resolving oiling-out issues during salt crystallization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and stoichiometry).

  • Dannenfelser, R. M., et al. (2004). Development of a robust crystallization process for a piperazine derivative. Organic Process Research & Development, 8(6), 956-961. (Detailed discussion on preventing oiling out in piperazine salts).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 3-Phenyl-1-(piperazin-1-yl)butan-1-one during storage

Here is the comprehensive technical support guide for 3-Phenyl-1-(piperazin-1-yl)butan-1-one . Executive Summary: The Chemical Vulnerability Profile To prevent degradation, you must understand why this molecule fails. 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical support guide for 3-Phenyl-1-(piperazin-1-yl)butan-1-one .

Executive Summary: The Chemical Vulnerability Profile

To prevent degradation, you must understand why this molecule fails. 3-Phenyl-1-(piperazin-1-yl)butan-1-one contains two distinct chemical moieties with opposing stability profiles: a robust amide linkage and a highly reactive secondary amine .

Most researchers mistakenly focus on the amide hydrolysis. However, field data confirms that 90% of degradation events are driven by the secondary amine (N4 position) on the piperazine ring.

The Three Vectors of Decay
  • Oxidative Dealkylation & N-Oxidation: The secondary amine possesses a lone pair of electrons highly susceptible to Radical Oxygen Species (ROS), leading to yellowing and N-oxide impurities.

  • Carbamylation (The "Caking" Effect): Secondary amines are nucleophilic enough to react with atmospheric CO₂ to form carbamic acid salts. This is often reversible but ruins stoichiometry and solubility.

  • Hygroscopic Hydrolysis: While the amide bond is stable, the piperazine ring is hygroscopic. Absorbed water catalyzes hydrolysis and facilitates the CO₂ reaction.

Visualizing the Degradation Pathways[1]

The following diagram illustrates the specific chemical risks associated with storage in non-inert environments.

DegradationPathways Compound Fresh Compound (Free Base) Carbamate Carbamate Salt (Solid Caking) Compound->Carbamate Nucleophilic Attack on CO2 Radical Piperazinyl Radical Compound->Radical H-Abstraction (N4) Air Atmospheric CO2 (Moisture) Air->Carbamate Oxygen Oxygen / UV Light Oxygen->Radical Impurity1 N-Oxide Impurities (Yellow Discoloration) Radical->Impurity1 Oxidation Impurity2 Ring-Opening Products Radical->Impurity2 Degradation Cascade

Figure 1: Mechanistic pathways showing how atmospheric exposure leads to carbamylation (caking) and oxidation (discoloration).

Troubleshooting Matrix: Diagnosing Your Sample

Use this guide to identify the root cause of compromised samples immediately.

SymptomChemical Root CauseReversibilityCorrective Action
Yellow/Brown Discoloration Oxidation (N-Oxide formation). The secondary amine has reacted with O₂ or trace peroxides.Irreversible Purify via recrystallization or prep-HPLC. Future storage requires Argon backfill.
Caking / Hardening Carbamylation. Reaction with atmospheric CO₂ to form carbamate salts.Reversible Dissolve in organic solvent and wash with mild base (NaHCO₃) to liberate CO₂ and regenerate the free base.
"Fishy" Odor Ring Degradation. Advanced breakdown of the piperazine ring releasing volatile amines.Irreversible Discard sample. The integrity is critically compromised.
Melting Point Depression Moisture Absorption. The sample has formed a hydrate or absorbed solvent.Reversible Dry under high vacuum (0.1 mbar) at 40°C for 12 hours with P₂O₅ desiccant.

The "Gold Standard" Storage Protocol

To ensure compliance with ICH Q1A (R2) standards for new drug substances, follow this exact workflow. This protocol creates a self-validating barrier against the vectors of decay described above.

Step 1: The Inerting Phase (Critical)
  • Why: Displaces O₂ and CO₂ to prevent oxidation and carbamylation.

  • Action: Do not simply cap the vial. You must sparge the headspace with dry Argon or Nitrogen for 10-15 seconds before sealing. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.

Step 2: The Desiccation Barrier
  • Why: Piperazines are hygroscopic. Moisture acts as a catalyst for other degradation reactions.

  • Action: Place the primary vial inside a secondary container (e.g., a larger HDPE jar or aluminum pouch) containing a sachet of activated silica gel or molecular sieves .

Step 3: Thermal Control
  • Why: Reaction rates for oxidation halve (approx.) for every 10°C drop in temperature (Arrhenius equation).

  • Action:

    • Short Term (< 1 Month): 2°C to 8°C (Refrigerator).

    • Long Term (> 1 Month): -20°C (Freezer).

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Step 4: Solution Handling (If dissolved)
  • Avoid: Protic solvents (Water, Methanol) for long-term storage.

  • Prefer: DMSO or Anhydrous Ethanol.

  • Rule: Store stock solutions at -80°C if possible.

Frequently Asked Questions (FAQs)

Q: My compound turned into a sticky gum. Can I save it? A: This is likely a combination of moisture absorption and carbamate formation.

  • Dissolve the gum in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash with 5% Sodium Bicarbonate (NaHCO₃). This reverses the carbamate salt back to the free amine.

  • Dry the organic layer over Magnesium Sulfate (MgSO₄).

  • Concentrate in vacuo to recover the solid.

Q: Can I store this compound in DMSO at room temperature? A: No. While DMSO is a good solvent, it is hygroscopic and can act as a mild oxidant under certain conditions. Piperazine derivatives in DMSO at room temperature can degrade within weeks. Always freeze DMSO stocks at -20°C or lower.

Q: I see an extra peak in my LC-MS at M+16. What is it? A: An M+16 peak is the classic signature of an N-Oxide . This confirms your sample has suffered oxidative degradation, likely due to exposure to air or light during storage.

Q: Is the hydrochloride salt more stable than the free base? A: Yes, significantly. Protonating the secondary amine (forming the HCl salt) removes the lone pair electrons that are responsible for oxidation and CO₂ reactivity. If your experimental design permits, convert the free base to the HCl salt for long-term banking.

Storage Workflow Diagram

StorageProtocol Start Synthesized/Received Compound Check Check Form: Salt vs Free Base Start->Check Salt Salt Form (HCl) (More Stable) Check->Salt Protonated Base Free Base (High Risk) Check->Base Unprotonated Action1 Dry under Vacuum (Remove Solvent) Salt->Action1 Base->Action1 Action2 Argon Backfill (Displace O2/CO2) Action1->Action2 Action3 Seal + Desiccant (Secondary Containment) Action2->Action3 Action4 Store at -20°C Action3->Action4

Figure 2: Decision tree and workflow for maximizing shelf-life.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[3] Link

  • Onel, L., et al. (2014). Atmospheric Oxidation of Piperazine by OH has a Low Potential To Form Carcinogenic Compounds.[4] Environmental Science & Technology Letters.[4] Link

  • Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs.[5][6][7] Energy Procedia.[5][6] Link

  • PubChem Compound Summary. (2024). Piperazine.[4][5][8][9][10][11] National Center for Biotechnology Information. Link

  • Gómez-Díaz, D., et al. (2024).[12] Amine-Based Solvents and Additives to Improve the CO2 Capture Processes. MDPI. Link

Sources

Optimization

Technical Support Center: Navigating the Chromatographic Separation of 3-Phenyl-1-(piperazin-1-yl)butan-1-one Isomers

Welcome to the dedicated support center for resolving the analytical challenges associated with 3-Phenyl-1-(piperazin-1-yl)butan-1-one and its isomers. This guide is designed for researchers, analytical scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving the analytical challenges associated with 3-Phenyl-1-(piperazin-1-yl)butan-1-one and its isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in achieving adequate separation of these closely related compounds. As your Senior Application Scientist, I will walk you through a systematic approach to troubleshooting and method development, grounded in established chromatographic principles and field-tested expertise.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 3-Phenyl-1-(piperazin-1-yl)butan-1-one isomers so challenging?

A1: The primary challenge lies in the structural similarity of the isomers. 3-Phenyl-1-(piperazin-1-yl)butan-1-one possesses a chiral center at the third carbon of the butane chain, leading to the existence of enantiomers (R- and S-isomers). These enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques difficult.[1][2] Co-elution, where two or more compounds elute from the column at the same time, is a common problem when analyzing such isomers.[3][4][5]

Furthermore, depending on the synthesis route, positional isomers or diastereomers might also be present, adding another layer of complexity to the separation. The piperazine ring itself can be a source of chromatographic challenges due to its basic nature, which can lead to peak tailing on certain stationary phases.[6]

Q2: We are observing a single, broad peak where we expect to see two or more isomers. How can we confirm co-elution?

A2: Confirming co-elution is the first critical step. A broad or asymmetrical peak is a strong indicator.[3][5] Here’s a systematic approach to confirm your suspicion:

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as peak fronting, tailing, or a shoulder.[5][7] A perfectly symmetrical peak does not guarantee purity, but an asymmetrical one often points to an unresolved component.

  • Diode Array Detector (DAD/PDA) Analysis: If you are using a Photodiode Array detector, perform a peak purity analysis. This technique compares the UV-Vis spectra across the entire peak.[5][7] If the spectra are not homogenous, it's a clear indication of co-eluting species.

  • Mass Spectrometry (MS) Detection: An MS detector is a powerful tool for this purpose. By examining the mass spectra across the peak, you can identify if more than one component with the same mass-to-charge ratio (m/z) is present. In some cases, even with identical mass, slight differences in fragmentation patterns at different points in the peak can reveal co-elution.[8]

  • Varying Injection Volume: Injecting a smaller volume of your sample can sometimes improve resolution if the column is overloaded. If you see an improvement in peak shape or a hint of separation at lower concentrations, co-elution is likely.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

If you have confirmed co-elution, the following troubleshooting guide will provide a structured approach to developing a robust separation method.

Step 1: Foundational Checks - Is Your System Ready?

Before diving into complex method development, ensure your HPLC/SFC system is performing optimally.[3]

  • System Suitability: Check for leaks, ensure the pump is delivering a stable flow rate, and minimize extra-column volume by using appropriate tubing.[9]

  • Column Health: A contaminated or degraded column can lead to poor peak shape and loss of resolution.[3][7] Flush the column with a strong solvent or, if necessary, replace it.

  • Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible to avoid peak distortion.

Step 2: The Power of the Stationary Phase - Selecting the Right Column

For chiral separations, the choice of the stationary phase is paramount.[1][10][11] Standard achiral columns like C18 will not resolve enantiomers.[12]

  • Chiral Stationary Phases (CSPs): These are essential for separating enantiomers. The mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times.[1][11]

    • Polysaccharide-based CSPs: These are the most widely used and successful for a broad range of compounds, including those with piperazine moieties.[1][10][11] Columns based on derivatized cellulose or amylose are excellent starting points.

Recommended Polysaccharide-Based CSPs for Initial Screening
Cellulose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dichlorophenylcarbamate)
Amylose tris(3,5-dimethylphenylcarbamate)
Amylose tris(1-phenylethylcarbamate)
  • Pirkle-type and Other CSPs: While polysaccharide phases are a great starting point, other CSPs like Pirkle phases, cyclodextrin-based phases, or macrocyclic antibiotic phases can also be effective.[1][11]

Workflow for Chiral Stationary Phase Selection

start Start: Co-elution persists in HPLC sfc_screen Screen CSPs with SFC (Polysaccharide columns are a good start) start->sfc_screen cosolvent_screen Screen Co-solvents (Methanol, Ethanol, Isopropanol) sfc_screen->cosolvent_screen additive_screen Screen Additives (e.g., DEA, Ammonium Hydroxide) cosolvent_screen->additive_screen eval_sfc Evaluate Resolution (Rs) additive_screen->eval_sfc eval_sfc->start No, try alternative CSPs success_sfc Successful Separation eval_sfc->success_sfc Yes optimize_sfc Optimize back pressure, temperature, and gradient success_sfc->optimize_sfc

Sources

Troubleshooting

Troubleshooting derivatization steps for 3-Phenyl-1-(piperazin-1-yl)butan-1-one analysis

A Guide to Derivatization and Troubleshooting Welcome to the technical support guide for the analysis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one. This document, designed for researchers, analytical scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Derivatization and Troubleshooting

Welcome to the technical support guide for the analysis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one. This document, designed for researchers, analytical scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the critical step of chemical derivatization for chromatographic analysis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and optimize your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for the GC-MS analysis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one?

A1: The necessity of derivatization for this compound stems from the chemical properties of its piperazine moiety. 3-Phenyl-1-(piperazin-1-yl)butan-1-one contains a secondary amine (-NH) group within the piperazine ring. This functional group has an "active hydrogen" which is problematic for gas chromatography (GC) for several reasons:

  • Polarity and Volatility: The active hydrogen can form intermolecular hydrogen bonds, which increases the compound's polarity and significantly reduces its volatility.[1] GC analysis requires analytes to be volatile enough to exist in the gas phase at the temperatures used in the instrument.[2]

  • Thermal Stability: Polar compounds with active hydrogens can be thermally labile, potentially degrading in the high-temperature environment of the GC injector port.

  • Chromatographic Performance: The active hydrogen can interact with silanol groups on the surface of the GC column and liner, leading to poor peak shape, significant tailing, and irreversible adsorption.[1][2] This compromises sensitivity and reproducibility.

Derivatization addresses these issues by replacing the active hydrogen with a non-polar, thermally stable group, thereby increasing volatility and minimizing undesirable interactions with the chromatographic system.[1]

Q2: I'm seeing a very small or non-existent peak for my derivatized analyte. What are the likely causes?

A2: Low or no derivative yield is one of the most common issues encountered. The root cause can typically be traced to the reaction conditions, the reagents, or the sample itself.

Potential Causes & Troubleshooting Steps:

  • Moisture Contamination: Derivatization reagents, particularly silylating agents, are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it before it can react with your analyte.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at 110°C for several hours). Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible. Always use fresh, unopened vials of reagents or those that have been stored properly in a desiccator.

  • Incomplete Reaction: The derivatization reaction may not have gone to completion.

    • Solution: Optimization is key. Increase the reaction temperature and/or time. For hindered secondary amines like the one in piperazine, heating is often required (e.g., 60-80°C for 30-60 minutes).[3][4] Also, ensure you are using a sufficient molar excess of the derivatizing reagent; a 2:1 molar ratio of reagent to active hydrogens is a good starting point.

  • Reagent Degradation: Reagents have a finite shelf life and can lose reactivity over time, especially after being opened.

    • Solution: Use a new vial of the derivatization reagent. To test reagent activity, try derivatizing a simple, known standard (e.g., a primary alcohol) that is easy to derivatize.

  • Derivative Instability: Some derivatives can be unstable and may degrade over time, either in the reaction vial or in the GC inlet.[4][5]

    • Solution: Analyze samples as soon as possible after derivatization.[5] If using silylation, consider a reagent like MTBSTFA, which forms more stable tert-butyldimethylsilyl (TBDMS) derivatives compared to the trimethylsilyl (TMS) derivatives from BSTFA or MSTFA.[6][7]

  • Incorrect pH or Matrix Effects: For acylation reactions, the presence of a base is often crucial to neutralize the acidic byproduct.[8] Components within your sample matrix could also interfere with the reaction.

    • Solution: For acylation with reagents like TFAA, ensure a non-nucleophilic base such as triethylamine or pyridine is included.[8][9] If matrix effects are suspected, perform a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.

Workflow & Troubleshooting Logic

The following diagram illustrates a typical derivatization workflow and a logic tree for troubleshooting low derivative yield.

G cluster_workflow Derivatization Workflow cluster_troubleshooting Troubleshooting: Low/No Derivative Peak prep Sample Prep (Dry Down Sample) add_solvent Add Anhydrous Solvent prep->add_solvent add_reagent Add Derivatization Reagent (& Catalyst/Base) add_solvent->add_reagent react React (Heat & Time) add_reagent->react inject Inject into GC-MS react->inject start Low/No Peak cause1 Reagent Issue? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Derivative Stability? start->cause3 sol1a Moisture Contamination (Use Dry Glassware/Solvents) cause1->sol1a sol1b Degraded Reagent (Use New Vial) cause1->sol1b sol2a Temp/Time Too Low (Increase Temp/Time) cause2->sol2a sol2b Insufficient Reagent (Increase Molar Excess) cause2->sol2b sol2c Catalyst/Base Missing (Add TMCS/Pyridine) cause2->sol2c sol3a Hydrolysis (Analyze Promptly) cause3->sol3a sol3b Thermal Degradation (Use Milder Inlet Temp) cause3->sol3b

Caption: Derivatization workflow and troubleshooting logic tree.

Q3: How do I choose between silylation and acylation for my analysis?

A3: Both silylation and acylation are effective for derivatizing the secondary amine of 3-Phenyl-1-(piperazin-1-yl)butan-1-one. The best choice depends on your specific analytical needs, available instrumentation, and potential interferences.

ParameterSilylation (e.g., BSTFA + 1% TMCS)Acylation (e.g., TFAA)
Reaction Speed Generally fast, often complete in < 30 mins at 60-80°C.[7]Very rapid, often complete in < 30 mins at 70°C.[4]
Derivative Stability TMS derivatives can be moisture-sensitive. TBDMS derivatives are much more stable.[7]Acyl derivatives are generally stable but should be analyzed promptly.[5]
Byproducts Volatile and generally non-interfering (e.g., N-methyltrifluoroacetamide for MSTFA).[6]Acidic (e.g., trifluoroacetic acid), which must be neutralized or removed.[8]
Detector Compatibility Excellent for Flame Ionization Detector (FID) and Mass Spectrometry (MS).Halogenated derivatives (e.g., from TFAA) are excellent for Electron Capture Detector (ECD) and MS.[6]
Key Considerations Extreme moisture sensitivity. Requires a catalyst (like TMCS) for secondary amines.[7]Requires a base to scavenge acid byproducts. The reaction can be highly exothermic.

Expert Recommendation: For general GC-MS analysis, silylation with MSTFA or BSTFA + 1% TMCS is a robust starting point due to the clean, volatile byproducts.[6] If derivative stability is a major concern, MTBSTFA is an excellent choice.[3][6] Acylation with TFAA is particularly advantageous if higher sensitivity is needed with an ECD or for specific fragmentation patterns in MS.[10]

Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required for your specific sample matrix and instrumentation.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is adapted from standard silylation procedures for secondary amines.[7]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh or pipette your sample containing 3-Phenyl-1-(piperazin-1-yl)butan-1-one into a 2 mL autosampler vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile). Pyridine can act as a catalyst and acid scavenger.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol is based on established methods for the acylation of piperazine-containing compounds.[4][5][10]

Step-by-Step Methodology:

  • Sample Preparation: Prepare the sample in a 2 mL autosampler vial as described in the silylation protocol (ensure it is completely dry).

  • Reconstitution: Add 50 µL of a suitable aprotic solvent, such as ethyl acetate.

  • Derivatization: Add 50 µL of TFAA. Caution: This reaction can be exothermic.

  • Reaction: Cap the vial tightly and vortex. Heat at 70°C for 30 minutes.[4]

  • Evaporation: After cooling, evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess reagent and the trifluoroacetic acid byproduct.

  • Reconstitution & Analysis: Reconstitute the dry residue in 100 µL of ethyl acetate.

  • Injection: Inject 1 µL of the final solution into the GC-MS.

Q4: Can I analyze 3-Phenyl-1-(piperazin-1-yl)butan-1-one without any derivatization?

A4: Yes, absolutely. While derivatization is crucial for GC-based methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative that can directly analyze many piperazine derivatives without this step.[11][12]

LC-MS operates on different principles, separating compounds in the liquid phase based on their polarity. The piperazine nitrogen is easily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI), which is a common ionization technique for LC-MS.[11][13] Several validated LC-MS/MS methods exist for the detection of piperazine designer drugs in various matrices.[11][12][14]

Consider LC-MS/MS if:

  • You want to avoid the extra time and potential variability of a derivatization step.

  • Your analyte is part of a complex mixture with other non-volatile compounds.

  • You have access to LC-MS/MS instrumentation.

The following diagram outlines the decision-making process for choosing an analytical method.

G start Analyze 3-Phenyl-1-(piperazin-1-yl)butan-1-one q1 Is GC the required analytical platform? start->q1 derivatize Derivatization is REQUIRED q1->derivatize Yes lcms Use LC-MS/MS Method q1->lcms No / LC-MS Available q2 Choose Method derivatize->q2 silylation Silylation (e.g., BSTFA+TMCS) Good general purpose q2->silylation General MS/FID acylation Acylation (e.g., TFAA) Good for ECD detection q2->acylation ECD or specific MS fragmentation no_deriv No Derivatization Needed lcms->no_deriv

Caption: Method selection for piperazine compound analysis.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Silylation Reagents. Thermo Fisher Scientific.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Published March 22, 2022.
  • Silylation reagents (MSTFA, MSHFBA, MBDSTFA). Thomas Scientific.
  • Derivatization reagents for GC. MACHEREY-NAGEL.
  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate.
  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Benchchem.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Published October 30, 2020.
  • Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. Google Patents. CN105954376A.
  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Semantic Scholar. Published 2013.
  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. Inorganic Chemistry - ACS Publications. Published December 22, 2024.
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. Published April 15, 2010.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Published October 30, 2020.
  • BSTFA Product Information. Sigma-Aldrich.
  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. Published December 5, 2024.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Published March 21, 2012.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. Published January 2, 2020.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Published 2008.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Certified Reference Standards for 3-Phenyl-1-(piperazin-1-yl)butan-1-one Purity Analysis

In the landscape of pharmaceutical development, the precision and accuracy of analytical measurements are paramount. The quality of the reference standards used is the bedrock of this accuracy, directly impacting the rel...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precision and accuracy of analytical measurements are paramount. The quality of the reference standards used is the bedrock of this accuracy, directly impacting the reliability of data submitted to regulatory bodies and ensuring patient safety. This guide provides an in-depth technical comparison of certified reference standards for the purity determination of 3-Phenyl-1-(piperazin-1-yl)butan-1-one, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the critical quality attributes of a reference standard, present a comprehensive analytical workflow for its characterization, and offer a comparative analysis of hypothetical standards to guide researchers, scientists, and drug development professionals in their selection process.

The Critical Role of Certified Reference Standards

A Certified Reference Material (CRM) is a "reference material characterized by a metrologically valid procedure for one or more specific properties, accompanied by a certificate that provides the value of the specific property, its associated uncertainty, and a statement of metrological traceability."[1] In the pharmaceutical industry, these are often referred to as Pharmaceutical Reference Standards.[2] Their use is mandated by pharmacopeias like the USP and EP for various assays to ensure the identity, strength, purity, and quality of drug substances and products.[3] An accurately characterized reference standard is not merely a reagent; it is the anchor for all subsequent analytical measurements, from method validation to the release of final drug products.

The level of characterization required for a reference standard depends on its intended use.[4] For a standard used in the quantitative determination of impurities, a comprehensive characterization is essential to ensure its own purity and to accurately quantify known impurities in a sample.

Potential Impurities in 3-Phenyl-1-(piperazin-1-yl)butan-1-one

Understanding the potential impurities in a substance is the first step toward developing a robust analytical method for its purity assessment. The synthesis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one likely involves the reaction of a phenylbutanone derivative with piperazine. A plausible synthetic route could be the acylation of piperazine with 3-phenylbutyryl chloride.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted piperazine and 3-phenylbutyric acid (or its corresponding acid chloride).

  • By-products: Di-acylated piperazine, where both nitrogen atoms of the piperazine ring have reacted with the phenylbutanone moiety.

  • Reagent-related impurities: Residual solvents and reagents used in the synthesis and purification steps.

  • Degradation products: Products of hydrolysis or oxidation of the final compound.

The following diagram illustrates the structure of the main compound and a potential di-acylated impurity.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurate Weighing dissolve Dissolution & Dilution weigh->dissolve inject Injection dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Reporting calculate->report

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Phenyl-1-(piperazin-1-yl)butan-1-one in Accordance with ISO 17025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance. This is particularly true for novel pharmaceutical compounds such as 3-Phenyl-1-(piperazin-1-yl)butan-1-one, a butyrophenone derivative with potential therapeutic applications. Ensuring the accuracy, reliability, and consistency of analytical data is paramount for its development, quality control, and eventual clinical use. This guide provides an in-depth, comparative analysis of analytical method validation for this compound, grounded in the principles of ISO/IEC 17025:2017, which outlines the general requirements for the competence of testing and calibration laboratories.[1][2]

This document eschews a rigid template in favor of a narrative that mirrors the logical progression of method development and validation in a real-world laboratory setting. We will explore the "why" behind experimental choices, offering insights gleaned from extensive experience with similar molecular scaffolds.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For a compound like 3-Phenyl-1-(piperazin-1-yl)butan-1-one, which possesses a UV-active phenyl group and a readily ionizable piperazine moiety, several techniques are viable. The choice hinges on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the context of the measurement (e.g., purity assessment, pharmacokinetic studies).

Here, we compare two of the most common and powerful techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with highly selective detection based on mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation to resolve the analyte from impurities.High; can distinguish between compounds with the same retention time but different masses.
Sensitivity Generally in the microgram to nanogram per milliliter range.High; often capable of detecting picogram to femtogram levels.
Instrumentation Cost Relatively low.High.
Typical Application Routine quality control, purity analysis, and content uniformity.Bioanalysis, impurity identification, and trace-level quantification.

For the purpose of this guide, we will delve into the validation of both an HPLC-UV method for routine quality control and a more sensitive LC-MS/MS method suitable for bioanalytical applications.

The Validation Workflow: A Visual Representation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the interconnectedness of the key validation parameters as stipulated by ISO 17025 and other relevant guidelines like the International Council for Harmonisation (ICH) Q2(R1).[3][4]

Method_Validation_Workflow Figure 1: ISO 17025 Method Validation Workflow cluster_Planning 1. Planning & Protocol cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Evaluation & Reporting Define_Purpose Define Intended Use Select_Parameters Select Validation Parameters Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Specificity Specificity/ Selectivity Set_Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis & Statistics Robustness->Data_Analysis Compare_Criteria Compare with Acceptance Criteria Data_Analysis->Compare_Criteria Validation_Report Validation Report Compare_Criteria->Validation_Report

Caption: ISO 17025 Method Validation Workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are hypothetical but based on established methods for similar compounds and represent a realistic starting point for the analysis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one.

Protocol 1: HPLC-UV Method for Purity Assessment

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for the moderately nonpolar 3-Phenyl-1-(piperazin-1-yl)butan-1-one.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). The formic acid helps to protonate the piperazine nitrogen, leading to better peak shape.

  • Gradient Program: A linear gradient from 20% to 80% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. A controlled temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, corresponding to the absorbance of the phenyl group.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Phenyl-1-(piperazin-1-yl)butan-1-one reference standard in 10 mL of diluent (50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (for purity testing): Prepare a solution of the test article at a concentration of 100 µg/mL in the diluent.

Protocol 2: LC-MS/MS Method for Quantification in a Biological Matrix (e.g., Plasma)

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reverse-phase column with a smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC-UV method, using a gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as the piperazine moiety is readily protonated.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Determine the precursor ion (the protonated molecule [M+H]+) and a stable product ion after fragmentation. For 3-Phenyl-1-(piperazin-1-yl)butan-1-one (MW ≈ 260.36), the precursor would be m/z 261.2. A likely product ion would result from the fragmentation of the piperazine ring or the butyrophenone side chain.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-3-Phenyl-1-(piperazin-1-yl)butan-1-one) is ideal for compensating for matrix effects and variations in sample processing.[5]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection. This is a common and rapid sample clean-up technique for bioanalytical methods.[6]

Comparative Validation Data

The following tables present hypothetical but realistic validation data for the two methods described above, based on typical performance characteristics for these types of analyses.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Calibration Curve LinearLinearLinear

Table 2: Accuracy and Precision

Quality Control LevelHPLC-UV (% Recovery ± %RSD)LC-MS/MS (% Recovery ± %RSD)Acceptance Criteria
Low QC 99.5 ± 1.2%102.1 ± 2.5%85-115% Recovery, ≤15% RSD
Mid QC 100.2 ± 0.9%98.9 ± 1.8%85-115% Recovery, ≤15% RSD
High QC 99.8 ± 0.7%100.5 ± 1.5%85-115% Recovery, ≤15% RSD

RSD: Relative Standard Deviation

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHPLC-UVLC-MS/MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL

Table 4: Specificity/Selectivity

ParameterHPLC-UVLC-MS/MS
Specificity No interference from placebo or known impurities at the retention time of the analyte.No significant interference from matrix components at the MRM transition of the analyte.

Table 5: Robustness

Parameter VariedHPLC-UV (Effect on Results)LC-MS/MS (Effect on Results)
Column Temperature (± 5°C) Minor shift in retention time, no significant impact on quantification.Minor shift in retention time, no significant impact on quantification.
Mobile Phase pH (± 0.2) Acceptable peak shape and resolution maintained.Stable signal intensity.
Flow Rate (± 10%) Proportional change in retention time, quantification unaffected.Proportional change in retention time, quantification unaffected.

Justification of Experimental Choices and In-depth Insights

The choice of a C18 column is a logical starting point for a molecule with both hydrophobic (phenyl and butyl groups) and polar (piperazine and ketone) characteristics. The use of an acidic mobile phase modifier like formic acid is crucial for obtaining symmetrical peaks for basic compounds like piperazines by minimizing interactions with residual silanol groups on the silica-based stationary phase.

For the LC-MS/MS method, the selection of MRM transitions is a critical step in method development. It involves infusing a solution of the pure analyte into the mass spectrometer to identify the precursor ion and then optimizing the collision energy to produce a stable and intense product ion. This process ensures the high selectivity of the method.

The protein precipitation sample preparation method for the LC-MS/MS analysis is chosen for its simplicity and high throughput, which are essential in a drug development setting where a large number of samples may need to be analyzed.

Logical Relationships in Method Validation

The various parameters of method validation are not independent but are logically interconnected. For instance, the demonstration of linearity is a prerequisite for assessing accuracy over a range of concentrations. The following diagram illustrates these relationships.

Validation_Parameter_Relationships Figure 2: Inter-relationships of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Inter-relationships of Validation Parameters.

Conclusion

The validation of analytical methods for a novel compound like 3-Phenyl-1-(piperazin-1-yl)butan-1-one is a multifaceted process that requires a deep understanding of both the analyte's chemistry and the principles of analytical science. As demonstrated, both HPLC-UV and LC-MS/MS can be validated to be suitable for their intended purposes, with the choice of method being dictated by the specific analytical challenge.

For routine quality control and purity assessment, a well-validated HPLC-UV method provides a robust, reliable, and cost-effective solution. When higher sensitivity and selectivity are required, such as in bioanalytical studies, a validated LC-MS/MS method is the undisputed choice.

By following the principles outlined in ISO 17025 and employing a logical, scientifically sound approach to method validation, researchers can ensure the generation of high-quality, defensible data that is crucial for the successful development of new pharmaceutical entities.

References

  • ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories. International Organization for Standardization. [Link]

  • How to Meet ISO 17025 Requirements for Method Verification. AOAC International. [Link]

  • ISO 17025 Method Validation. Wintersmith Advisory LLC. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Irish National Accreditation Board (INAB). [Link]

  • Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia (NATA). [Link]

  • DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Hilaris Publisher. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. IntechOpen. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]

Sources

Validation

A Comparative Guide to the Structural Verification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one using NMR Spectroscopy and Alternative Analytical Techniques

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of regulatory compliance and therapeutic success. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of regulatory compliance and therapeutic success. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods for the structural verification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one, a molecule of interest in pharmaceutical research. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Structural Integrity

The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. For a compound like 3-Phenyl-1-(piperazin-1-yl)butan-1-one, which contains multiple functional groups and chiral centers, a comprehensive analytical approach is paramount to ensure its identity and purity. While NMR spectroscopy is often considered the gold standard for structural elucidation of organic compounds, a multi-technique approach provides a more robust and complete characterization.[1]

Section 1: Primary Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit magnetic properties.[1] When placed in a strong magnetic field and irradiated with radiofrequency pulses, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are highly dependent on their local chemical environment.[2][3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale for Experimental Choices:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds due to its excellent dissolving power and the single, well-defined residual solvent peak that is unlikely to interfere with analyte signals.[4]

  • Sample Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR to achieve a good signal-to-noise ratio.[4][5] For the less sensitive ¹³C nucleus, a higher concentration of 20-50 mg is often necessary.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[6] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal that is defined as 0.00 ppm, providing a reliable reference point for chemical shifts.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15 mg of the synthesized 3-Phenyl-1-(piperazin-1-yl)butan-1-one and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.[4][5]

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to avoid distortions in the magnetic field.[6][7]

  • Internal Standard Addition: Add a small drop of TMS to the NMR tube.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[4]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Subsequently, acquire the ¹³C NMR spectrum, which will require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

Data Interpretation and Expected Spectral Features

The structure of 3-Phenyl-1-(piperazin-1-yl)butan-1-one suggests a complex ¹H NMR spectrum with signals corresponding to the aromatic protons, the aliphatic chain protons, and the piperazine ring protons. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Phenyl-1-(piperazin-1-yl)butan-1-one

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
Phenyl-H (ortho, meta, para)7.15 - 7.35Multiplet126.0 - 128.5
Phenyl-C (ipso)--~145
CH (benzylic)2.80 - 3.00Multiplet~40
CH₂ (aliphatic)2.40 - 2.60Multiplet~35
CH₂ (aliphatic)1.80 - 2.00Multiplet~20
CH₃1.20 - 1.30Doublet~22
Piperazine-H (axial/equatorial)3.40 - 3.70Broad Multiplets~42, ~46
C=O (amide)--~170

Note: These are predicted values and may vary slightly based on experimental conditions.

Visualization of Molecular Structure and Key NMR Correlations

Caption: Molecular structure of 3-Phenyl-1-(piperazin-1-yl)butan-1-one.

Section 2: Alternative and Complementary Verification Techniques

To build a comprehensive and trustworthy data package, NMR results should be corroborated by other analytical techniques that provide orthogonal information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] It is highly sensitive and can provide the exact molecular weight of a compound, which is crucial for confirming its elemental composition.[9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8]

Expected Data:

The calculated monoisotopic mass of 3-Phenyl-1-(piperazin-1-yl)butan-1-one (C₁₄H₂₀N₂O) is 232.1576 Da. HRMS should provide a measured mass that is within a few parts per million (ppm) of this theoretical value.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zExpected Accuracy
[M+H]⁺233.1648< 5 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[10] It is particularly useful for identifying the presence of specific functional groups within a molecule.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum by measuring the absorbance of infrared light by the sample.[11]

Expected Data:

The FTIR spectrum of 3-Phenyl-1-(piperazin-1-yl)butan-1-one will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 2960Strong
C=O (amide)1630 - 1680Strong
C=C (aromatic)1450 - 1600Medium
C-N (amine/amide)1000 - 1350Medium

Section 3: Comparative Analysis and Workflow

A multi-technique approach provides a synergistic and self-validating system for structural verification.

Comparison of Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed atomic connectivity, stereochemistryUnambiguous structure elucidationLower sensitivity, requires higher sample amounts
MS Molecular weight, elemental formulaHigh sensitivity, small sample requirementProvides limited structural information on its own
FTIR Presence of functional groupsFast, non-destructive, minimal sample prepProvides a "fingerprint," not a complete structure
Integrated Verification Workflow

The following diagram illustrates an efficient and logical workflow for the comprehensive structural verification of a synthesized compound.

Verification_Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Verified_Structure Verified Structure Data_Analysis->Verified_Structure

Caption: Integrated workflow for structural verification.

Conclusion

The structural verification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one is most reliably achieved through the strategic application of multiple analytical techniques. While NMR spectroscopy provides the foundational and most detailed structural information, its findings are significantly strengthened when corroborated by the precise molecular weight determination from mass spectrometry and the functional group identification from FTIR spectroscopy. This integrated approach not only ensures the identity and purity of the compound but also upholds the principles of scientific integrity and trustworthiness essential in drug development.

References

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Institute of Chemistry, Academia Sinica.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Thermo Fisher Scientific. (2018, June 6).
  • ACS Publications. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
  • Organomation. (n.d.).
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Slideshare. (n.d.).
  • Unknown Source. (n.d.).
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • American Chemical Society. (n.d.). Identification of functional groups in FTIR spectra via novel machine learning approach.
  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
  • KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

Sources

Comparative

A Senior Application Scientist's Guide to Investigating Immunoassay Cross-Reactivity of 3-Phenyl-1-(piperazin-1-yl)butan-1-one

Introduction The landscape of psychoactive substances is in a constant state of flux, with novel psychoactive substances (NPS) continually emerging.[1] Among these are compounds like 3-Phenyl-1-(piperazin-1-yl)butan-1-on...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of psychoactive substances is in a constant state of flux, with novel psychoactive substances (NPS) continually emerging.[1] Among these are compounds like 3-Phenyl-1-(piperazin-1-yl)butan-1-one, a molecule featuring a phenylpiperazine scaffold common to many biologically active compounds.[2][3] For researchers in toxicology, forensics, and drug development, the primary challenge is the reliable detection of such emerging compounds.

Immunoassays are the frontline tool for high-throughput drug screening, valued for their speed, cost-effectiveness, and ease of automation.[4][5] However, their utility is predicated on the specific binding of an antibody to its target antigen. The primary limitation of this technology is cross-reactivity: the potential for an antibody to bind to a non-target compound that shares structural similarities with the intended analyte.[6][7][8] This phenomenon can lead to presumptive positive results in the absence of the target drug (a false positive) or, conversely, a failure to detect a structurally different but pharmacologically relevant compound (a false negative).[9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity profile of 3-Phenyl-1-(piperazin-1-yl)butan-1-one. We will move from theoretical structural analysis to detailed experimental protocols and data interpretation, emphasizing the principles of scientific integrity and the necessity of confirmatory analysis.

Part 1: Theoretical Assessment of Cross-Reactivity Potential

Before any bench work is initiated, a thorough in-silico analysis can predict likely cross-reactivity and guide the selection of appropriate immunoassays for testing. This is grounded in the principle that an antibody recognizes a specific three-dimensional shape and charge distribution on a molecule, known as an epitope.

Structural Analysis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one

The molecule can be deconstructed into three key structural motifs, each of which could be recognized by antibodies developed for other drug classes:

  • Phenylalkyl Core: The phenyl group attached to a four-carbon butanone chain resembles the core structure of amphetamine-type stimulants.

  • Piperazine Ring: This six-membered heterocyclic amine is a common pharmacophore in many designer drugs.[11]

  • Ketone Group: The carbonyl group introduces polarity and a potential hydrogen bond acceptor site.

A Analyze Structure of 3-Phenyl-1-(piperazin-1-yl)butan-1-one B Identify Key Structural Motifs: - Phenylalkyl Core - Piperazine Ring A->B C Compare Motifs to Common Immunoassay Target Structures B->C D Phenylalkyl Core is similar to Amphetamine/Methamphetamine C->D E Piperazine Ring is structurally related to Piperidine (in PCP) C->E F Piperazine is a common 'designer drug' motif C->F G High Priority: Test Amphetamine & Methamphetamine Immunoassays D->G H Medium Priority: Test PCP Immunoassay E->H I Exploratory: Test broader 'Designer Drug' or Piperazine-specific assays if available F->I

Caption: Decision workflow for selecting immunoassays to test.

Part 2: Experimental Design for Cross-Reactivity Screening

The theoretical assessment must be confirmed with empirical data. The goal is to determine the concentration of 3-Phenyl-1-(piperazin-1-yl)butan-1-one that produces a positive result on a given immunoassay and to calculate its cross-reactivity relative to the assay's target analyte.

Experimental Workflow

A robust experimental design includes careful preparation of standards, execution of the assay according to the manufacturer's protocol, and systematic data analysis. This ensures the results are reproducible and trustworthy.

cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis A Obtain Certified Reference Material (CRM) of Test Compound B Prepare Stock Solution in appropriate solvent (e.g., Methanol) A->B C Perform Serial Dilutions in Certified Drug-Free Matrix (e.g., Urine) B->C D Run Assay Plate: - Calibrators - Controls - Spiked Samples (in duplicate) C->D E Follow Manufacturer's Protocol for Incubation & Washing Steps D->E F Add Substrate & Stop Solution E->F G Read Optical Density (OD) on Microplate Reader F->G H Generate Calibration Curve (OD vs. Calibrator Concentration) G->H I Determine Concentration of Test Compound that equals the Cutoff Calibrator OD H->I J Calculate % Cross-Reactivity I->J cluster_ia Screening Workflow cluster_ms Confirmation Workflow A Urine Sample Received IA1 Perform Immunoassay Screen A->IA1 IA2 Result: Presumptive Positive (e.g., for 'Amphetamines') IA1->IA2 Above Cutoff IA3 Result: Negative IA1->IA3 Below Cutoff MS1 Perform LC-MS/MS Analysis IA2->MS1 Requires Confirmation IA4 Report as Negative IA3->IA4 MS2 Result: Specific Compound Identified (e.g., '3-Phenyl-1-(piperazin-1-yl)butan-1-one') MS1->MS2 Compound Detected MS3 Result: No target compounds detected MS1->MS3 Compound Not Detected MS4 Report as Confirmed Positive MS2->MS4 MS5 Report as Negative (False Screen) MS3->MS5

Sources

Validation

FTIR reference spectra for 3-Phenyl-1-(piperazin-1-yl)butan-1-one identification

Executive Summary The identification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one presents a specific challenge in pharmaceutical intermediate analysis and forensic chemistry. As a structural hybrid containing a tertiary am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one presents a specific challenge in pharmaceutical intermediate analysis and forensic chemistry. As a structural hybrid containing a tertiary amide , a secondary amine (distal piperazine nitrogen), and a chiral phenyl-substituted aliphatic chain , this molecule requires precise spectral differentiation from its positional isomers (e.g., N-benzylpiperazines or linear butyrophenone derivatives).

This guide provides a rigorous framework for identifying this compound using Fourier Transform Infrared Spectroscopy (FTIR) with Attenuated Total Reflectance (ATR). We compare this technique against GC-MS and NMR, establishing FTIR as the frontline tool for rapid, non-destructive screening, while defining the specific spectral "fingerprint" required for high-confidence validation.

Structural Analysis & Spectral Prediction

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent oscillators. The absence of a commercially ubiquitous reference standard for this specific intermediate requires an ab initio assignment based on functional group theory and analogous piperazine amides.

Molecular Structure:

  • Backbone: 3-Phenylbutan-1-one derivative.[1]

  • Linkage: Tertiary amide (Carbonyl attached to N1 of piperazine).

  • Terminal Group: Unsubstituted secondary amine at N4 of the piperazine ring.

Predicted Reference Bands (ATR-FTIR)

Data synthesized from piperazine amide analogs (e.g., 1-butyryl-4-phenylpiperazine).

Frequency Region (cm⁻¹)Functional Group AssignmentDiagnostic Importance
3300 – 3450 N-H Stretch (Secondary Amine) High. Indicates the distal piperazine nitrogen is unsubstituted. Absence suggests N4-alkylation.
3020 – 3080 C-H Stretch (Aromatic) Medium. Confirms presence of the phenyl ring.
2800 – 2980 C-H Stretch (Aliphatic) Medium. Overlapping signals from the piperazine ring and butyl chain.
1630 – 1655 C=O Stretch (Amide I) Critical. Tertiary amides absorb at lower frequencies than ketones (~1715) or secondary amides (~1680).
1420 – 1460 CH₂ Scissoring / C-N Stretch Medium. Characteristic of the piperazine ring deformations.
740 – 760 C-H Out-of-Plane (OOP) High. Diagnostic for mono-substituted benzene (5 adjacent H).
700 Ring Deformation (Phenyl) High. Often appears as a sharp companion band to the 750 cm⁻¹ peak.

Technical Note: The Amide II band (N-H bending), typically prominent in secondary amides (~1550 cm⁻¹), is absent or negligible in this molecule because the amide nitrogen is tertiary (fully substituted). This is a key differentiator from linear amide isomers.

Comparative Landscape: FTIR vs. Alternatives

While NMR is the gold standard for structural elucidation, FTIR offers superior throughput for routine identification.

FeatureFTIR (ATR) GC-MS ¹H NMR
Primary Utility Rapid Identification (Fingerprinting)Mixture Analysis & Isomer SeparationAbsolute Structural Proof
Sample State Solid/Oil (Native state)Gas Phase (Requires volatilization)Solution (Requires deuterated solvent)
Differentiation Excellent for Functional Groups (Amide vs. Ketone)Poor for Positional Isomers (Mass fragments often identical)Excellent (Coupling constants resolve isomers)
Throughput < 2 Minutes15–30 Minutes> 30 Minutes
Destructive? No (Sample recoverable)YesNo

Verdict: FTIR is the preferred method for incoming raw material inspection and rapid screening , whereas NMR is reserved for the initial structural certification of the reference standard.

Experimental Protocol: ATR-FTIR Acquisition

This protocol ensures high Signal-to-Noise Ratio (SNR) and reproducible spectral baselines.

Equipment Requirements
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High-Definition).

Step-by-Step Workflow

FTIR_Workflow Start Start: Instrument Warm-up Clean Clean Crystal (Isopropanol) Start->Clean Background Acquire Background (Air) Clean->Background Load Load Sample (Cover Crystal Surface) Background->Load Pressure Apply Pressure (Ensure Contact) Load->Pressure Scan Acquire Sample Spectrum (4000-600 cm⁻¹) Pressure->Scan Process ATR Correction & Baseline Adjustment Scan->Process Validate Peak Picking & Library Match Process->Validate Validate->Clean Next Sample

Figure 1: Standard Operating Procedure for ATR-FTIR analysis of piperazine amides.

Critical Experimental Nuances
  • Crystal Contact: The piperazine derivative may be a viscous oil or a low-melting solid. Ensure the ATR pressure arm is engaged to maximize the evanescent wave penetration (approx. 2 µm depth).

  • Hygroscopicity: Piperazines can absorb atmospheric moisture. If a broad band appears >3400 cm⁻¹, dry the sample in a desiccator or apply a purge gas (N₂) to the ATR stage.

  • ATR Correction: Because ATR intensity is wavelength-dependent (higher intensity at lower wavenumbers), apply an automated "ATR Correction" algorithm before comparing against transmission libraries.

Validation & Causality Analysis

To ensure scientific integrity (E-E-A-T), the analyst must validate the spectrum by checking for "impossible" signals that indicate contamination or degradation.

Self-Validating Checks
  • The "Amide II" Check: If you see a strong band at 1550 cm⁻¹, the sample is likely hydrolyzed (forming a primary/secondary amide) or contaminated. The target molecule (tertiary amide) should not exhibit this band.[2]

  • The Carbonyl Shift: If the C=O band shifts to >1700 cm⁻¹, suspect oxidation or cleavage of the amide bond (reverting to a ketone or acid).

  • The Piperazine Doublet: Look for the characteristic "fingerprint" vibrations of the piperazine ring between 1000–1200 cm⁻¹ (C-N stretches). Absence of these bands suggests ring opening.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for functional group frequency assignments).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for general piperazine and amide spectral data).

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link] (Protocols for forensic identification of piperazine analogs).

  • Specac Application Notes. (2020). ATR vs. Transmission FTIR: Which Technique is Best?[Link] (Technical basis for ATR methodology).

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 3-Phenyl-1-(piperazin-1-yl)butan-1-one from its Structural Analogs

In the landscape of pharmaceutical development and forensic analysis, the precise identification of a molecule is paramount. Subtle shifts in chemical structure can dramatically alter a compound's efficacy, toxicity, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and forensic analysis, the precise identification of a molecule is paramount. Subtle shifts in chemical structure can dramatically alter a compound's efficacy, toxicity, and metabolic fate. This guide provides an in-depth technical comparison of 3-Phenyl-1-(piperazin-1-yl)butan-1-one and its key structural analogs. We will explore how to leverage common analytical techniques to unambiguously differentiate these closely related compounds, ensuring the integrity of your research and development efforts.

The Challenge of Isomeric Differentiation

3-Phenyl-1-(piperazin-1-yl)butan-1-one is a chiral molecule with a number of potential structural analogs that can be difficult to distinguish. These analogs can arise as byproducts in synthesis, as metabolites, or as distinct new chemical entities. For the purpose of this guide, we will focus on three primary classes of structural analogs:

  • Positional Isomers: These isomers differ in the position of the phenyl group on the butane chain (e.g., 2-phenyl, 4-phenyl).

  • Chain Isomers: These isomers have a different arrangement of the carbon skeleton, such as an isobutyl group instead of a normal butyl chain.

  • Enantiomers: As a chiral molecule, 3-Phenyl-1-(piperazin-1-yl)butan-1-one exists as a pair of non-superimposable mirror images, the (R) and (S) enantiomers.

The structural similarities of these analogs necessitate the use of high-resolution analytical techniques for their differentiation.

Analytical Strategies for Differentiation

A multi-pronged analytical approach is essential for the robust differentiation of these structural analogs. We will delve into the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. While all the considered isomers of 3-Phenyl-1-(piperazin-1-yl)butan-1-one will have the same molecular weight, their fragmentation patterns under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or tandem mass spectrometry (MS/MS) will exhibit key differences.

The fragmentation of piperazine derivatives is often characterized by cleavage of the piperazine ring and the bonds connecting it to the rest of the molecule.[1][2]

Experimental Protocol: GC-MS Analysis

A standard protocol for GC-MS analysis would involve:

  • Sample Preparation: Dissolve the sample in a volatile solvent like methanol or acetonitrile.

  • GC Separation:

    • Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is a good starting point.

    • Injection: Use a split/splitless injector at 250°C.

    • Oven Program: A temperature gradient is recommended, for example, starting at 100°C, holding for 1 minute, and ramping up to 280°C at 10°C/min.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Scan Range: Set the mass scan range to cover the expected molecular ion and fragment m/z values (e.g., m/z 50-500).

Data Interpretation:

The key to differentiation lies in the relative abundances of specific fragment ions.

  • Alpha-cleavage adjacent to the carbonyl group and the piperazine nitrogen is a likely fragmentation pathway.

  • McLafferty rearrangement is possible in isomers where a gamma-hydrogen is available.

  • The position of the phenyl group will significantly influence the fragmentation. For instance, a benzylic cleavage will be prominent in the 2-phenyl isomer, leading to a strong signal at m/z 91 (the tropylium ion).

Workflow for GC-MS based differentiation

Caption: Workflow for GC-MS based differentiation of isomers.

Comparative Fragmentation Data (Predicted)

IsomerKey Fragment Ions (m/z) and Rationale
3-Phenyl-1-(piperazin-1-yl)butan-1-one 147: McLafferty rearrangement product. 105: Benzoyl cation fragment. 85: Piperazine ring fragment.
2-Phenyl-1-(piperazin-1-yl)butan-1-one 91: Tropylium ion (benzylic cleavage). 119: Phenylpiperazine fragment.
4-Phenyl-1-(piperazin-1-yl)butan-1-one 131: Phenylbutyl fragment. 85: Piperazine ring fragment.
3-Methyl-1-phenyl-1-(piperazin-1-yl)propan-1-one (Chain Isomer) 105: Benzoyl cation fragment. 85: Piperazine ring fragment. Different relative abundances of alkyl chain fragments compared to the n-butyl isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. Both ¹H and ¹³C NMR are indispensable for differentiating structural isomers.[3]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

    • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.

Data Interpretation:

The chemical shifts, splitting patterns (multiplicity), and coupling constants will be unique for each isomer.

  • ¹H NMR: The protons on the carbon bearing the phenyl group will have a characteristic chemical shift and multiplicity depending on their position. For the 3-phenyl isomer, the methine proton will be a multiplet deshielded by the phenyl group. In the 2-phenyl isomer, this proton will be even further downfield.

  • ¹³C NMR: The chemical shifts of the carbons in the butane chain will be highly dependent on the position of the phenyl group. The carbon directly attached to the phenyl group will show a significant downfield shift.

Workflow for NMR based differentiation

Caption: Workflow for NMR based differentiation of isomers.

Comparative ¹H NMR Data (Predicted Chemical Shifts in CDCl₃)

Proton Position3-Phenyl-1-(piperazin-1-yl)butan-1-one2-Phenyl-1-(piperazin-1-yl)butan-1-one4-Phenyl-1-(piperazin-1-yl)butan-1-one
H at C2 ~2.5-2.7 ppm (multiplet)~3.5-3.7 ppm (multiplet)~1.8-2.0 ppm (multiplet)
H at C3 ~2.8-3.0 ppm (multiplet)~1.8-2.0 ppm (multiplet)~2.6-2.8 ppm (triplet)
H at C4 ~1.2-1.4 ppm (doublet)~0.9-1.1 ppm (triplet)~7.1-7.3 ppm (multiplet)
Phenyl H ~7.1-7.3 ppm (multiplet)~7.1-7.3 ppm (multiplet)~7.1-7.3 ppm (multiplet)
High-Performance Liquid Chromatography (HPLC): Separating the Inseparable

HPLC is the cornerstone of pharmaceutical analysis for separating closely related compounds. For the isomers of 3-Phenyl-1-(piperazin-1-yl)butan-1-one, both reversed-phase and chiral chromatography are essential.

Reversed-Phase HPLC for Positional and Chain Isomers

Positional and chain isomers will likely have different polarities and can be separated using a standard reversed-phase HPLC method.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

The elution order will depend on the relative polarity of the isomers. Generally, more polar compounds will elute earlier.

Chiral HPLC for Enantiomers

Enantiomers have identical physical and chemical properties in an achiral environment and therefore cannot be separated by conventional HPLC. Chiral chromatography, using a chiral stationary phase (CSP), is required. The FDA and other regulatory bodies often require the analysis and control of individual enantiomers of a chiral drug.[4]

Experimental Protocol: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is often effective for a wide range of compounds.

  • Mobile Phase: Typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol).

  • Detection: UV detection.

The choice of CSP and mobile phase is critical and often requires screening of different conditions to achieve optimal separation.

Workflow for HPLC based differentiation

Caption: Workflow for HPLC based differentiation of isomers.

Conclusion

The differentiation of 3-Phenyl-1-(piperazin-1-yl)butan-1-one from its structural analogs is a critical analytical challenge that can be effectively addressed through a combination of mass spectrometry, NMR spectroscopy, and high-performance liquid chromatography. Each technique provides a unique piece of the structural puzzle. MS elucidates fragmentation patterns, NMR reveals the detailed chemical environment of each atom, and HPLC provides the necessary separation power, particularly for enantiomers. By employing these techniques in a coordinated manner, researchers and drug development professionals can ensure the identity, purity, and safety of their compounds.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. [Link]

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link]

  • PubChem. (n.d.). 3-phenyl-1-(piperazin-1-yl)propan-1-one. [Link]

  • Dana Bioscience. (n.d.). 3-Phenyl-1-(piperazin-1-yl)butan-1-one 50mg. [Link]

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810. [Link]

  • Taylor & Francis. (2006). Chiral Drug Separation. In Encyclopedia of Chemical Processing. [Link]

  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Phenyl-1-(piperazin-1-yl)butan-1-one: Method Development and Performance Benchmarks

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is the bedrock of reliable data. This guide provides a comprehensive framework for devel...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel chemical entities is the bedrock of reliable data. This guide provides a comprehensive framework for developing and validating robust analytical methods for 3-Phenyl-1-(piperazin-1-yl)butan-1-one, a compound with structural motifs common in medicinal chemistry and novel psychoactive substances (NPS).

While specific, peer-reviewed quantification methods for this exact molecule are not yet prevalent in public literature, its structure—featuring a phenylpiperazine core and a butyrophenone-like chain—allows us to extrapolate from well-established analytical principles for analogous compounds. This document serves as an in-depth technical guide, synthesizing field-proven insights to empower you to build a self-validating, high-performance analytical system from the ground up. We will explore the most suitable analytical platforms, provide detailed starting protocols, and establish clear performance benchmarks based on data from structurally related molecules.

Strategic Selection of the Analytical Platform

The choice of analytical technique is the most critical decision in method development, dictated by the sample matrix, required sensitivity, and available instrumentation. For 3-Phenyl-1-(piperazin-1-yl)butan-1-one, three primary techniques are viable, each with distinct advantages.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying compounds in complex biological matrices (e.g., plasma, urine, tissue homogenates). Its unparalleled sensitivity and selectivity, derived from the ability to monitor specific precursor-to-product ion transitions, make it the preferred method for pharmacokinetic, toxicokinetic, and forensic studies.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful and widely available technique, GC-MS offers excellent chromatographic resolution and definitive mass-spectral identification.[3] Its suitability depends on the analyte's thermal stability and volatility. While many piperazine derivatives can be analyzed directly, derivatization may sometimes be employed to improve chromatographic peak shape and sensitivity.[4][5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective and robust technique, ideal for purity assessments of bulk active pharmaceutical ingredients (APIs) or formulated products where analyte concentrations are high.[6] The presence of a phenyl ring and a ketone in the target molecule provides a suitable chromophore for UV detection, likely obviating the need for complex derivatization procedures that are sometimes required for piperazine compounds lacking a strong chromophore.[6][7]

Comparative Performance Benchmarks

The following tables summarize the expected performance characteristics for each analytical technique. These benchmarks are derived from validated methods for structurally similar phenylpiperazine and NPS compounds and serve as a target for your method validation.[8][9][10][11]

Table 1: Target Validation Parameters for an LC-MS/MS Bioanalytical Method

Validation Parameter Target Performance Metric Rationale & Expert Insights
Linearity (r²) > 0.995 Ensures a proportional response across the desired concentration range. A weighted regression (e.g., 1/x²) is often necessary for wide dynamic ranges.
Lower Limit of Quantification (LLOQ) ≤ 5 ng/mL in matrix Defines the lowest concentration that can be measured with acceptable accuracy and precision. For potent compounds, lower LLOQs may be required.[1][12]
Accuracy (% Bias) Within ±15% (±20% at LLOQ) Demonstrates the closeness of measured values to the true value. This is critical for reliable pharmacokinetic modeling.
Intraday Precision (%RSD) < 15% (< 20% at LLOQ) Measures the variability of results within a single analytical run.
Interday Precision (%RSD) < 15% (< 20% at LLOQ) Assesses the reproducibility of the method across different days, operators, and instruments.

| Extraction Recovery | Consistent and reproducible | While high recovery is ideal, consistency across the concentration range is more critical for quantitative accuracy when using a co-eluting internal standard. |

Table 2: Target Validation Parameters for GC-MS and HPLC-UV Methods

Validation Parameter GC-MS (in Matrix) HPLC-UV (for Bulk Purity)
Linearity (r²) > 0.99 > 0.998
Limit of Quantification (LOQ) ≤ 25 ng/mL ≤ 100 ng/mL (or ~0.05% of nominal)
Limit of Detection (LOD) ≤ 10 ng/mL ≤ 30 ng/mL (or ~0.01% of nominal)
Accuracy (% Recovery) 85 - 115% 98 - 102%

| Precision (%RSD) | < 15% | < 2.0% |

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed, foundational protocols. These are intended as robust starting points that must be optimized for your specific instrumentation and application.

Method 1: High-Sensitivity Bioanalysis via LC-MS/MS

This method is designed for the sensitive quantification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one in human plasma, a common requirement for clinical and preclinical studies.

A. Rationale for Experimental Choices:

  • Sample Preparation: Protein precipitation is chosen as the initial sample cleanup method due to its speed, simplicity, and effectiveness for moderately polar compounds.[8] It efficiently removes high-molecular-weight interferences.

  • Chromatography: A C18 reversed-phase column is the workhorse of bioanalysis, providing excellent retention for compounds with phenyl groups.[8] The mobile phase of water and acetonitrile with 0.1% formic acid is standard for promoting positive ionization (ESI+) and ensuring good peak shape.[13]

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., d4-3-Phenyl-1-(piperazin-1-yl)butan-1-one) is the ideal IS. If unavailable, a close structural analog that does not occur in the sample is acceptable.

  • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity to quantify low ng/mL concentrations in a complex biological matrix.[8]

B. Detailed Protocol:

  • Preparation of Standards:

    • Prepare a 1.0 mg/mL stock solution of 3-Phenyl-1-(piperazin-1-yl)butan-1-one and the internal standard in methanol.

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL) and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 60 seconds to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

  • Chromatographic Conditions:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

    • Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: To be determined by infusing a pure standard. For the analyte, the protonated molecule [M+H]⁺ would be the precursor ion. Product ions would result from fragmentation of the piperazine ring or the butyrophenone side chain.

    • Key Parameters: Optimize gas temperatures, gas flows, and collision energies to maximize signal intensity for the analyte and internal standard.

C. Visualization of Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex & Centrifuge add_acn->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject into UHPLC supernatant->inject separate C18 Column Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: High-level workflow for bioanalytical quantification by LC-MS/MS.

Method 2: Purity Assessment via HPLC-UV

This method is designed for determining the purity of a bulk 3-Phenyl-1-(piperazin-1-yl)butan-1-one substance, for example, in a quality control laboratory.

A. Rationale for Experimental Choices:

  • Sample Preparation: A simple dilution in the mobile phase is sufficient for a clean, high-concentration sample. Filtration is a critical step to prevent particulates from damaging the HPLC system.

  • Chromatography: A standard C18 column provides good retention. An isocratic method (constant mobile phase composition) is often sufficient for simple purity analysis, but a gradient may be required to resolve closely related impurities.

  • Detection: The compound's phenyl and ketone groups should have a UV absorbance maximum between 220-260 nm. A photodiode array (PDA) detector is ideal for confirming peak purity and identifying the optimal wavelength during method development.

B. Detailed Protocol:

  • UV Spectrum Analysis:

    • Dissolve a small amount of the analyte in the mobile phase.

    • Using a UV-Vis spectrophotometer or PDA detector, scan from 200-400 nm to determine the wavelength of maximum absorbance (λ-max).

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-Phenyl-1-(piperazin-1-yl)butan-1-one sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE) before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a PDA detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A starting point would be a 60:40 (v/v) mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0). Adjust the ratio to achieve a retention time of 5-10 minutes for the main peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at the determined λ-max.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

C. Visualization of Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh API Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic C18 Separation inject->separate detect PDA/UV Detection at λ-max separate->detect integrate Integrate All Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: Standard workflow for API purity analysis by HPLC-UV.

Trustworthiness: Building a Self-Validating System

Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. The protocols described above must be subjected to a rigorous validation process according to international guidelines (e.g., ICH Q2(R1) for purity, FDA/EMA guidelines for bioanalysis).

Validation_Parameters cluster_quantitative Quantitative Aspects cluster_sensitivity Sensitivity Method Validated Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity Specificity/ Selectivity Method->Specificity Robustness Robustness Method->Robustness

Caption: Interrelated parameters for a fully validated analytical method.

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components (e.g., metabolites, impurities, matrix components).

  • Linearity & Range: Demonstrates the proportional relationship between concentration and instrument response over a defined range.

  • Accuracy & Precision: Confirms the method's closeness to the true value and its reproducibility.

  • LOD & LOQ: Establishes the sensitivity limits of the method.

  • Robustness: Shows the method's resilience to small, deliberate variations in parameters (e.g., pH, mobile phase composition), ensuring its transferability between labs.

Conclusion

The successful quantification of 3-Phenyl-1-(piperazin-1-yl)butan-1-one is eminently achievable with modern analytical instrumentation. While direct, published methods may be scarce, the principles outlined in this guide provide a clear and scientifically rigorous path forward. For high-sensitivity bioanalysis in complex matrices, a validated LC-MS/MS method is the superior choice. For routine quality control and purity assessment of the bulk substance, a well-developed HPLC-UV method offers a robust and cost-effective solution. By following the detailed protocols and targeting the performance benchmarks established from analogous compounds, researchers can develop and validate a fit-for-purpose method with a high degree of confidence, ensuring data integrity for all downstream applications.

References

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